2,2,7,7-Tetramethyloctane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,7,7-tetramethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUFNKONEPLWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147911 | |
| Record name | Octane, 2,2,7,7-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071-31-4 | |
| Record name | Octane, 2,2,7,7-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 2,2,7,7-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2,7,7-Tetramethyloctane fundamental properties
An In-depth Technical Guide on the Core Fundamental Properties of 2,2,7,7-Tetramethyloctane
Introduction
This compound is a highly branched, saturated acyclic alkane. Its structure, characterized by four methyl groups at the 2 and 7 positions of an octane (B31449) backbone, imparts unique physical and chemical properties.[1] This symmetrical, non-polar molecule serves as a valuable model compound in various fields of chemical research, including analytical chemistry and polymer science.[1] Its high hydrophobicity and defined structure make it a useful standard for chromatographic and spectroscopic analyses.[1] This guide provides a comprehensive overview of its fundamental properties, experimental protocols for its characterization, and a logical workflow for its synthesis and analysis.
Core Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.
| Property | Value | Units |
| Molecular Formula | C₁₂H₂₆ | |
| Molecular Weight | 170.33-170.34 | g/mol |
| CAS Registry Number | 1071-31-4 | |
| Boiling Point | 184.7 - 190 | °C |
| Melting Point | -50.8 (estimate) | °C |
| Density | 0.7360 - 0.8 | g/cm³ |
| Refractive Index | 1.4144 - 1.422 | |
| Vapor Pressure | 1.0 ± 0.2 | mmHg at 25°C |
| Flash Point | 62.3 ± 11.7 | °C |
| LogP (Octanol/Water Partition Coefficient) | 6.40 | |
| Solubility | Insoluble in water, soluble in non-polar organic solvents. | |
| Topological Polar Surface Area | 0 | Ų |
Note: The range of values for some properties reflects data from multiple sources.[1][2][3][4][5][6][7][8]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are outlined below.
Synthesis via Palladium-Catalyzed Alkyne Coupling
A modern and efficient method for the synthesis of this compound involves a two-step process starting from 3,3-dimethyl-1-butyne.[1] This approach offers high selectivity and yield.[1]
Step 1: Homocoupling to form 2,2,7,7-tetramethyl-4-octyne [1]
-
Reaction Setup: A reaction vessel is charged with 3,3-dimethyl-1-butyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst, and an amine base in a suitable solvent.
-
Reaction Conditions: The mixture is stirred under an inert atmosphere at a controlled temperature to facilitate the coupling of two molecules of 3,3-dimethyl-1-butyne.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product, 2,2,7,7-tetramethyl-4-octyne, is extracted using an organic solvent. The crude product is then purified by column chromatography or distillation.
Step 2: Hydrogenation to this compound [1]
-
Reaction Setup: The purified 2,2,7,7-tetramethyl-4-octyne is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a hydrogenation vessel. A metal catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), is added.
-
Hydrogenation: The vessel is filled with hydrogen gas (H₂) to the desired pressure, and the mixture is agitated vigorously.
-
Monitoring and Completion: The reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material.
-
Work-up: Once the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the final product, this compound.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for assessing the purity and confirming the identity of volatile compounds like this compound.[1]
-
Sample Preparation: A dilute solution of the synthesized this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Separation:
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.
-
Carrier Gas: An inert carrier gas (e.g., helium or hydrogen) transports the vaporized sample onto the chromatographic column.
-
Column and Temperature Program: A non-polar capillary column is typically used. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of components based on their boiling points and interactions with the stationary phase.
-
-
MS Detection:
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum.
-
-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are compared to known standards or library data to confirm the identity and purity of this compound.[7]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the precise molecular structure of this compound.
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquisition: The ¹H NMR spectrum is acquired to determine the number of different types of protons and their chemical environments.
-
Expected Signals: The spectrum of this compound is expected to show distinct signals for the methyl protons and the methylene (B1212753) protons, with integration values corresponding to the number of protons of each type.
-
-
¹³C NMR Spectroscopy:
-
Acquisition: The ¹³C NMR spectrum is acquired to identify the number of different types of carbon atoms.
-
Expected Signals: The spectrum will show signals corresponding to the quaternary carbons, the methylene carbons, and the methyl carbons in the structure.
-
-
Data Interpretation: The chemical shifts, integration, and coupling patterns in the ¹H and ¹³C NMR spectra are analyzed to confirm the connectivity and overall structure of the this compound molecule.
Visualized Workflow: Synthesis and Analysis
The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound.
Caption: Synthesis and analysis workflow for this compound.
Conclusion
This compound is a well-characterized branched alkane with a unique set of physicochemical properties stemming from its highly symmetrical and non-polar structure. The synthetic and analytical protocols described herein provide a robust framework for its preparation and characterization, making it a suitable standard and model compound for advanced research in chemistry and materials science. Its high hydrophobicity and defined structure are of particular interest for studies involving non-polar interactions and as a reference in various analytical techniques.
References
- 1. This compound CAS 1071-31-4|For Research [benchchem.com]
- 2. This compound | CAS#:1071-31-4 | Chemsrc [chemsrc.com]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 1071-31-4 [m.chemicalbook.com]
- 6. This compound [stenutz.eu]
- 7. This compound [webbook.nist.gov]
- 8. Page loading... [guidechem.com]
An In-depth Technical Guide on the Physicochemical Characteristics of 2,2,7,7-Tetramethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,7,7-Tetramethyloctane is a highly branched, saturated alkane with the molecular formula C12H26.[1] Its unique structure, featuring four methyl groups at the 2 and 7 positions of an octane (B31449) chain, imparts specific physical and chemical properties that make it a subject of interest in various scientific fields. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including detailed experimental protocols and data presented for clarity and comparison.
Core Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Unit | Source |
| Molecular Formula | C12H26 | [1] | |
| Molecular Weight | 170.335 | g/mol | |
| Boiling Point | 184.7 ± 7.0 | °C at 760 mmHg | |
| Melting Point | -50.8 (estimate) | °C | [2] |
| Density | 0.8 ± 0.1 | g/cm³ | |
| Refractive Index | 1.422 | ||
| Flash Point | 62.3 ± 11.7 | °C | |
| Vapor Pressure | 1.0 ± 0.2 | mmHg at 25°C |
Table 2: Thermodynamic Properties
| Property | Value | Unit | Source |
| Enthalpy of Formation (gas, standard conditions) | -308.51 | kJ/mol | [3] |
| Enthalpy of Vaporization (standard conditions) | 39.71 | kJ/mol | [3] |
| Enthalpy of Fusion (standard conditions) | 12.01 | kJ/mol | [3] |
| Standard Gibbs Free Energy of Formation | 55.84 | kJ/mol | [3] |
| Ideal Gas Heat Capacity | Not Available | J/mol·K |
Table 3: Partition and Solubility Properties
| Property | Value | Unit | Source |
| LogP (Octanol/Water Partition Coefficient) | 6.40 | ||
| Log10 of Water Solubility | -4.36 | mol/L | [3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that are applicable to liquid alkanes like this compound.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common technique for determining the boiling point of small quantities of liquid.
Materials:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner)
-
Mineral oil
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is placed inside the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer.
-
The assembly is placed in a Thiele tube filled with mineral oil.
-
The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.
-
When a steady stream of bubbles emerges from the capillary tube, the heating is stopped.
-
The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.
Density Measurement (Pycnometer Method)
Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific volume, is used for precise density measurements of liquids.
Materials:
-
Pycnometer
-
Analytical balance
-
Thermometer
-
Water bath
-
Sample of this compound
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with the sample liquid, this compound, and placed in a constant temperature water bath until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, carefully dried, and weighed again to determine the mass of the liquid.
-
The volume of the pycnometer is determined by repeating the procedure with a reference substance of known density, such as distilled water.
-
The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a dimensionless number that describes how fast light travels through a material. An Abbe refractometer is a common instrument for measuring the refractive index of liquids.
Materials:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Sample of this compound
-
Ethanol (B145695) or acetone (B3395972) for cleaning
Procedure:
-
The prism of the Abbe refractometer is cleaned with ethanol or acetone and allowed to dry.
-
A few drops of this compound are placed on the prism.
-
The prism is closed, and the sample is allowed to spread into a thin film.
-
The refractometer is connected to a constant temperature water bath to maintain a stable temperature.
-
Light is passed through the sample, and the eyepiece is adjusted until the boundary between the light and dark regions is sharp and centered in the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique used to separate and analyze volatile compounds. For a non-polar compound like this compound, a non-polar capillary column is typically employed.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Non-polar capillary column (e.g., DB-5).
-
Helium or Nitrogen as the carrier gas.
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent like hexane.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the gas chromatograph.
-
Separation: The sample is vaporized and carried by the inert gas through the capillary column. The separation of components is based on their boiling points and interactions with the stationary phase.
-
Detection: As the separated components elute from the column, they are detected by the FID, which generates a signal proportional to the amount of the compound.
-
Analysis: The resulting chromatogram shows peaks corresponding to different components. The retention time (the time it takes for a compound to travel through the column) is used for identification, and the peak area is used for quantification to assess purity.
Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a branched alkane like this compound.
This guide provides a foundational understanding of the physicochemical properties of this compound, supported by standardized experimental protocols. The presented data and methodologies are intended to be a valuable resource for researchers and professionals in their scientific endeavors.
References
An In-depth Technical Guide to 2,2,7,7-Tetramethyloctane: Molecular Structure and Isomerism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, isomerism, physicochemical properties, synthesis, and analysis of 2,2,7,7-tetramethyloctane. This highly branched alkane serves as a valuable model compound in various scientific disciplines.
Molecular Structure and Physicochemical Properties
This compound is a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆.[1] Its structure is characterized by an eight-carbon (octane) backbone with two methyl groups attached to the second and seventh carbon atoms. This high degree of branching imparts specific physicochemical properties that distinguish it from its linear isomer, n-dodecane, and other branched isomers.
The key physicochemical properties of this compound and a selection of its isomers are summarized in Table 1 for comparative analysis. The branching generally leads to a lower boiling point compared to the straight-chain isomer due to reduced van der Waals forces.
Table 1: Physicochemical Properties of this compound and Selected Dodecane Isomers
| Property | This compound | n-Dodecane | 2,3,6,7-Tetramethyloctane | 3,3,6,6-Tetramethyloctane |
| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ |
| Molecular Weight ( g/mol ) | 170.33 | 170.33 | 170.33 | 170.33 |
| CAS Number | 1071-31-4 | 112-40-3 | 52670-34-5 | 62199-46-6 |
| Boiling Point (°C) | 184.7 ± 7.0 | 216.3 | Not available | Not available |
| Density (g/cm³ at 20°C) | 0.8 ± 0.1 | 0.75 | Not available | Not available |
| LogP (Octanol/Water Partition Coefficient) | 6.40 | 6.10 | 5.6 | Not available |
Isomerism in Dodecane
Dodecane (C₁₂H₂₆) exhibits extensive structural isomerism, with a total of 355 possible isomers.[2] Structural isomers share the same molecular formula but differ in the connectivity of their atoms. This leads to a wide range of physical and chemical properties among the isomers. The diagram below illustrates the concept of structural isomerism, showcasing this compound alongside its linear counterpart and another branched isomer.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the homocoupling of an alkyne followed by hydrogenation. This synthetic pathway is outlined below.
Experimental Protocol: Synthesis
Step 1: Palladium-Catalyzed Homocoupling of 3,3-Dimethyl-1-butyne (B43207)
This step involves the dimerization of 3,3-dimethyl-1-butyne to form 2,2,7,7-tetramethyl-4-octyne. Palladium catalysts are highly effective for this transformation.[1]
-
Materials:
-
3,3-Dimethyl-1-butyne
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Copper(I) co-catalyst (e.g., Copper(I) iodide - CuI)
-
Amine base (e.g., Diisopropylamine or Triethylamine)
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
A reaction flask is charged with the palladium catalyst, copper(I) co-catalyst, and the anhydrous solvent under an inert atmosphere.
-
The amine base and 3,3-dimethyl-1-butyne are added sequentially to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction mixture is filtered to remove the catalyst residues.
-
The filtrate is washed with a dilute acid solution (e.g., 1M HCl) and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,2,7,7-tetramethyl-4-octyne.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Step 2: Hydrogenation of 2,2,7,7-Tetramethyl-4-octyne
The alkyne intermediate is then reduced to the corresponding alkane, this compound, through catalytic hydrogenation.
-
Materials:
-
2,2,7,7-Tetramethyl-4-octyne
-
Hydrogenation catalyst (e.g., Palladium on carbon - Pd/C, or Platinum oxide - PtO₂)
-
Solvent (e.g., Ethanol, Ethyl acetate, or Hexane)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
The alkyne is dissolved in the chosen solvent in a hydrogenation vessel.
-
The hydrogenation catalyst is carefully added to the solution.
-
The vessel is flushed with hydrogen gas and then pressurized to the desired pressure (typically 1-4 atm).
-
The reaction mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
-
The catalyst is removed by filtration through a pad of celite.
-
The solvent is removed from the filtrate under reduced pressure to yield this compound.
-
The final product can be further purified by distillation if necessary.
-
Spectroscopic Analysis
The structure and purity of this compound are confirmed using various spectroscopic techniques.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern is dominated by the loss of alkyl groups, with a prominent peak at m/z 57 corresponding to the stable tert-butyl cation.
-
Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by C-H stretching vibrations typically observed in the range of 2850-3000 cm⁻¹ and C-H bending vibrations around 1365-1470 cm⁻¹. The presence of the tert-butyl groups will give rise to a characteristic doublet in the C-H bending region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the high symmetry of the molecule, the ¹H NMR spectrum of this compound is expected to be relatively simple. It would likely show a singlet for the 18 protons of the four equivalent methyl groups and multiplets for the 8 protons of the four methylene (B1212753) groups on the octane (B31449) chain.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the different carbon environments. The quaternary carbons of the tert-butyl groups will appear as singlets, as will the methyl carbons. The methylene carbons of the octane backbone will also have characteristic chemical shifts.
-
Analysis of Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is the analytical method of choice for the separation and identification of hydrocarbon isomers. The high resolving power of capillary GC columns coupled with the structural information provided by MS allows for the effective analysis of complex mixtures of alkanes.
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., nonpolar polysiloxane DB-1 or similar).
-
Mass spectrometer detector.
-
-
Sample Preparation:
-
Dilute the sample containing this compound and its isomers in a suitable volatile solvent (e.g., hexane (B92381) or pentane).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250 °C, held for 5 minutes. The specific program may need to be optimized for the separation of particular isomers.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Speed: Dependent on the peak widths, typically 2-3 scans per second.
-
-
Data Analysis:
-
Identify individual isomers based on their retention times and by comparing their mass spectra with reference libraries (e.g., NIST).
-
The elution order of branched alkanes on nonpolar columns is generally related to their boiling points, with more compact, highly branched isomers often eluting earlier than their less branched or linear counterparts.
-
The workflow for the synthesis and analysis of this compound is depicted in the following diagram.
Applications and Relevance
While this compound itself does not have direct applications in drug development, its well-defined structure and properties make it an important reference compound in several areas:
-
Analytical Chemistry: It serves as a standard for the calibration of analytical instruments, particularly in the petroleum and chemical industries.
-
Physical Organic Chemistry: Its rigid and highly branched structure is useful for studying intermolecular forces and their effects on physical properties.
-
Materials Science: Branched alkanes can be used as precursors for polymers with specific thermal and mechanical properties.
For drug development professionals, understanding the behavior of such lipophilic and sterically hindered molecules can provide insights into the design of drug candidates with tailored solubility and metabolic stability profiles. The analytical techniques described here are also fundamental to the separation and identification of impurities and metabolites in pharmaceutical development.
References
Spectroscopic Profile of 2,2,7,7-Tetramethyloctane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,7,7-tetramethyloctane (CAS No. 1071-31-4), a highly branched saturated hydrocarbon. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the absence of publicly available experimental NMR data, the ¹H and ¹³C NMR data presented are based on computational predictions. The IR and mass spectrometry data are derived from the National Institute of Standards and Technology (NIST) database.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.88 | Singlet | 18H | -C(CH₃)₃ |
| ~1.15 | Singlet | 8H | -CH₂- |
Note: Predicted values are generated using online NMR prediction tools and should be considered as estimates. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~30.5 | Quaternary | C -(CH₃)₃ |
| ~29.0 | Primary | -C(C H₃)₃ |
| ~40.0 | Secondary | -C H₂- |
Note: Predicted values are generated using online NMR prediction tools and should be considered as estimates. Actual experimental values may vary.
Table 3: Infrared (IR) Spectroscopy Peak List for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1470-1450 | Medium | C-H bend (scissoring) |
| 1390-1365 | Medium-Weak | C-H bend (tert-butyl) |
| ~720 | Weak | C-H rock (long chain) |
Source: NIST/EPA Gas-Phase Infrared Database.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 57 | 100 | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | ~40 | [C₃H₅]⁺ |
| 113 | ~20 | [M-C₄H₉]⁺ |
| 170 | <5 | [M]⁺ (Molecular Ion) |
Source: NIST Mass Spectrometry Data Center.[1]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid alkane such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Materials:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
-
This compound sample
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 10-12 ppm.
-
Set the number of scans (typically 8-16 for a concentrated sample).
-
Acquire the Free Induction Decay (FID).
-
Perform a Fourier transform of the FID.
-
Phase the resulting spectrum and reference the residual CHCl₃ peak to 7.26 ppm.
-
Integrate the peaks and identify the multiplicities.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 0-220 ppm.
-
Set the number of scans (typically 64 or more, as ¹³C is less abundant and less sensitive).
-
Acquire the FID using a proton-decoupled pulse sequence.
-
Perform a Fourier transform of the FID.
-
Phase the resulting spectrum and reference the CDCl₃ triplet to 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
This compound sample
-
Pipette
-
Acetone (for cleaning)
Procedure (Thin Film Method):
-
Sample Preparation: Place a single drop of liquid this compound onto the surface of a clean, dry salt plate.
-
Assembly: Place a second salt plate on top of the first, gently pressing to create a thin, uniform film of the liquid between the plates.
-
Data Acquisition:
-
Place the assembled salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a solvent like acetone, then return them to a desiccator.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source
-
Helium gas (carrier gas)
-
This compound sample
-
Solvent (e.g., hexane (B92381) or dichloromethane)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like hexane (e.g., 1 mg/mL).
-
GC-MS Setup:
-
Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C).
-
Set the injector temperature (e.g., 250°C).
-
Set the carrier gas (Helium) flow rate.
-
Set the MS transfer line temperature (e.g., 280°C).
-
Set the ion source temperature (e.g., 230°C).
-
Set the electron ionization energy to 70 eV.
-
Set the mass scan range (e.g., m/z 35-500).
-
-
Injection and Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet using a microsyringe.
-
Start the data acquisition. The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions.
-
Visualizations
The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for IR Spectroscopy.
Caption: Workflow for Mass Spectrometry.
References
A Technical Guide to the Synthesis of Highly Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
Highly branched alkanes are crucial structural motifs in medicinal chemistry and materials science. Their unique steric and electronic properties can significantly influence a molecule's pharmacokinetic profile, enhance its metabolic stability, and dictate the physical properties of advanced materials. This guide provides an in-depth overview of key synthetic strategies for accessing these complex architectures, focusing on catalytic methods and classical organic synthesis, complete with detailed protocols and comparative data.
Catalytic Isomerization of n-Alkanes
One of the most established methods for producing branched alkanes, particularly in industrial settings, is the catalytic isomerization of linear alkanes. This process rearranges the carbon skeleton of a straight-chain hydrocarbon into a more branched isomer, which is often more valuable as a fuel component. For fine chemical and pharmaceutical synthesis, understanding the principles of these catalysts can inform the development of more selective methods.
The reaction typically proceeds over a bifunctional catalyst containing both metal and acid sites. The mechanism involves the dehydrogenation of the n-alkane at a metal site to form an alkene, followed by protonation at an acid site to generate a carbenium ion intermediate. This intermediate undergoes skeletal rearrangement to a more stable branched carbenium ion, which is then deprotonated and hydrogenated back to a branched alkane.
Palladium-Catalyzed Synthesis of 2,2,7,7-Tetramethyloctane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2,7,7-tetramethyloctane, a highly branched saturated alkane. The primary synthetic route discussed involves a two-step process: the homocoupling of a terminal alkyne followed by catalytic hydrogenation. While the user's initial interest was in a palladium-catalyzed coupling, the more robust and widely documented method for this specific transformation is the copper-catalyzed Glaser-Hay coupling. This guide will therefore focus on this well-established protocol. Additionally, a detailed methodology for the subsequent hydrogenation of the resulting diyne to the final saturated alkane is provided.
Executive Summary
The synthesis of this compound is efficiently achieved through a two-step synthetic sequence. The first step involves the oxidative homocoupling of 3,3-dimethyl-1-butyne (B43207) to yield 2,2,7,7-tetramethyl-4-octyne. This transformation is most effectively carried out using a copper-catalyzed Glaser-Hay coupling, which has been reported to proceed with yields approaching 99%.[1] The subsequent and final step is the catalytic hydrogenation of the intermediate diyne, 2,2,7,7-tetramethyl-4-octyne, to the desired saturated alkane, this compound, typically employing a palladium on carbon (Pd/C) catalyst. This guide provides detailed experimental protocols for both reactions, along with a summary of the quantitative data and visualizations of the reaction pathway and experimental workflow.
Reaction Pathway
The overall synthetic pathway for the preparation of this compound is depicted below. The process begins with the coupling of two molecules of 3,3-dimethyl-1-butyne, followed by the complete reduction of the resulting carbon-carbon triple bond.
References
commercial availability and suppliers of 2,2,7,7-Tetramethyloctane
This technical guide provides a comprehensive overview of 2,2,7,7-tetramethyloctane, a highly branched saturated alkane. Aimed at researchers, scientists, and professionals in drug development, this document details its commercial availability, physicochemical properties, synthesis, and key applications.
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers, primarily for research and development purposes. It is often sold as a neat chemical or as a component in analytical standard solutions. Key suppliers include:
-
Simson Pharma Limited: Offers this compound on a custom synthesis basis.[1]
-
ESSLAB: Distributes this compound, produced by Chiron, a leading manufacturer of analytical reference materials.[2]
-
Benchchem: Provides this compound for research purposes.[3]
-
Dayang Chem (Hangzhou) Co., Ltd.: Lists this compound among its available chemical products.
Pricing and availability are typically provided upon request from the suppliers. The compound is generally intended for laboratory use only and not for human or veterinary applications.[3]
Physicochemical Properties
This compound is a C12H26 isomer with a unique structure characterized by two quaternary carbon atoms at positions 2 and 7 of an octane (B31449) backbone. This high degree of branching influences its physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 1071-31-4 | [1][2][3] |
| Molecular Formula | C12H26 | [1][3] |
| Molecular Weight | 170.34 g/mol | [1] |
| Boiling Point | 184.7 °C at 760 mmHg | [3] |
| Density | Approximately 0.8 g/cm³ | [3] |
| LogP (calculated) | 6.40 | [3] |
Synthesis Methodology
A common and efficient method for the synthesis of this compound is through a two-step process involving a palladium-catalyzed alkyne coupling followed by hydrogenation.[3]
Experimental Protocol
Step 1: Palladium-Catalyzed Homocoupling of 3,3-Dimethyl-1-butyne (B43207)
-
Reaction Setup: A reaction vessel is charged with 3,3-dimethyl-1-butyne, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a copper(I) co-catalyst (e.g., copper(I) iodide), and an amine base (e.g., triethylamine) in a suitable solvent.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) to facilitate the coupling reaction.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by removing the catalyst and other reagents, often through filtration and extraction. The resulting crude product, 2,2,7,7-tetramethyl-3,6-octadiyne, is then purified using techniques such as column chromatography or distillation.
Step 2: Hydrogenation of 2,2,7,7-Tetramethyl-3,6-octadiyne
The unsaturated intermediate is then fully saturated to yield the final product. A general hydrogenation protocol would be:
-
Reaction Setup: The purified 2,2,7,7-tetramethyl-3,6-octadiyne is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a hydrogenation vessel. A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
Reaction Conditions: The vessel is purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere, often at elevated pressure and with stirring, until the uptake of hydrogen ceases.
-
Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude this compound. The final product can be further purified by distillation if necessary.
Applications in Research and Development
Due to its well-defined structure and high purity when synthesized, this compound serves as a valuable tool in several areas of chemical research.
-
Analytical Chemistry: Its primary application is as a reference standard in analytical techniques, particularly gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). It can be used for the identification and quantification of branched alkanes in complex hydrocarbon mixtures, such as fuels.
-
Polymer Science: The highly branched nature of this compound makes it a potential precursor for the synthesis of specialty polymers. The introduction of such bulky groups can influence the physical properties of the resulting polymers, such as their glass transition temperature and solubility.
-
Organic Synthesis: It can serve as a building block in the synthesis of more complex molecules where a sterically hindered, non-polar moiety is required.
Safety and Handling
A specific safety data sheet (SDS) for pure this compound was not found in the search results. However, based on the general properties of alkanes, it is expected to be a flammable liquid and an irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably in a fume hood.
As this guide is intended for a technical audience, it is assumed that users will be familiar with standard laboratory safety procedures and will consult the specific SDS provided by their supplier before handling the chemical.
References
In-depth Technical Guide: Health and Safety Data for 2,2,7,7-Tetramethyloctane
Disclaimer: Specific health and safety data for 2,2,7,7-tetramethyloctane (CAS No. 1071-31-4) is limited in publicly available literature and databases. Regulatory assessments and toxicological evaluations are typically conducted on groups of structurally similar substances. Therefore, this guide primarily summarizes data for the broader category of "Hydrocarbons, C10-C12, isoalkanes, <2% aromatics," under which this compound is registered and assessed, for instance, under the European REACH regulations. This approach, known as "read-across," is a scientifically accepted method for filling data gaps for substances with similar chemical structures and predicted biological activities.
This document is intended for researchers, scientists, and drug development professionals and provides a comprehensive overview of the available physicochemical, toxicological, and safety information.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its potential exposure routes and behavior in biological and environmental systems.
| Property | Value | Source |
| Molecular Formula | C12H26 | [1][2] |
| Molecular Weight | 170.33 g/mol | [1][3] |
| CAS Number | 1071-31-4 | [1][2] |
| Boiling Point | 184.7 ± 7.0 °C at 760 mmHg | [3][4] |
| Density | 0.8 ± 0.1 g/cm³ | [3][4] |
| Vapor Pressure | 1.0 ± 0.2 mmHg at 25°C | [4] |
| LogP (Octanol/Water Partition Coefficient) | 6.40 (calculated) | [3][4] |
| Refractive Index | 1.422 | [4] |
| Flash Point | 62.3 ± 11.7 °C | [4] |
Toxicological Data (for C10-C12 Isoalkanes)
The following toxicological data is based on studies conducted on the substance category "Hydrocarbons, C10-C12, isoalkanes, <2% aromatics."
| Endpoint | Result | Classification | Source |
| Acute Oral Toxicity | LD50 > 5000 mg/kg bw (rat) | Not Classified | ECHA |
| Acute Dermal Toxicity | LD50 > 5000 mg/kg bw (rabbit) | Not Classified | ECHA |
| Acute Inhalation Toxicity | LC50 > 5000 mg/m³ (rat, 8h) | Not Classified | ECHA |
| Skin Corrosion/Irritation | Slightly irritating | Not Classified | |
| Serious Eye Damage/Irritation | Slightly irritating | Not Classified | |
| Respiratory or Skin Sensitization | Not sensitizing | Not Classified | |
| Germ Cell Mutagenicity | Negative | Not Classified | |
| Carcinogenicity | No data available | Not Classified | ECHA |
| Reproductive Toxicity | No evidence of reproductive toxicity | Not Classified | |
| STOT - Single Exposure | No data available | Not Classified | ECHA |
| STOT - Repeated Exposure (Oral, 90 days) | NOAEL = 1000 mg/kg bw/day (rat) | Not Classified | [5] |
| Aspiration Hazard | May be fatal if swallowed and enters airways | Aspiration Hazard, Category 1 | [5] |
Experimental Protocols
Detailed experimental protocols for the toxicological studies on "Hydrocarbons, C10-C12, isoalkanes, <2% aromatics" are not fully available in the public domain. The following are generalized descriptions based on standard OECD guidelines that are typically followed for such studies.
Acute Oral Toxicity (OECD Guideline 423)
-
Test Species: Rat (typically female).
-
Methodology: A single high dose (e.g., 2000 or 5000 mg/kg body weight) of the test substance is administered by oral gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A necropsy is performed at the end of the observation period. The study aims to determine if a substance causes death at a given dose.
Skin Irritation (OECD Guideline 404)
-
Test Species: Rabbit.
-
Methodology: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal and covered with a gauze patch. The patch is removed after a set period (typically 4 hours). The skin is then evaluated for signs of irritation (redness, swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal.
Repeated Dose 90-Day Oral Toxicity Study (OECD Guideline 408)
-
Test Species: Rat.
-
Methodology: The test substance is administered daily by oral gavage to several groups of animals at different dose levels for 90 days. A control group receives the vehicle only. During the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine samples are collected for analysis, and a full necropsy and histopathological examination of organs are performed to identify any treatment-related effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined from this study.[5]
Hazard Identification and Safety Precautions
Based on the available data for the C10-C12 isoalkanes category, the primary health hazard is aspiration.
-
Primary Hazard: Aspiration into the lungs if swallowed, which can cause chemical pneumonitis and may be fatal.[5]
-
Handling Precautions:
-
Avoid ingestion.
-
In case of swallowing, do NOT induce vomiting. Seek immediate medical attention.
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Use in a well-ventilated area to avoid inhalation of vapors, especially if heated.
-
The substance is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Visualizations
Logical Relationship for Data Read-Across
Caption: Data justification workflow for this compound.
General Experimental Workflow for Hazard Assessment
Caption: Generalized workflow for toxicological hazard assessment.
Note on Signaling Pathways: There is no publicly available information regarding specific signaling pathways affected by this compound or the broader category of C10-C12 isoalkanes. These substances are generally considered to have low biological reactivity, with the primary concern being physical effects (aspiration) rather than specific biochemical interactions.
References
2,2,7,7-Tetramethyloctane: A Technical Guide for Non-Polar Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2,7,7-tetramethyloctane, a highly branched aliphatic hydrocarbon, for its potential use as a non-polar solvent in research, chemical synthesis, and drug development. This document collates available physicochemical data, discusses its expected solubility and solvent properties, and outlines safety and handling considerations.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. This information is crucial for its evaluation as a solvent in various experimental and manufacturing processes.
| Property | Value | Unit |
| Molecular Formula | C₁₂H₂₆ | |
| Molecular Weight | 170.33 | g/mol |
| Boiling Point | 184.7 - 190 | °C |
| Melting Point | -50.8 (estimate) | °C |
| Density | 0.7360 - 0.8 | g/cm³ |
| Refractive Index | 1.4144 - 1.422 | |
| Flash Point | 62.3 (±11.7) | °C |
| Vapor Pressure | 1.0 (±0.2) | mmHg at 25°C |
| LogP (Octanol/Water Partition Coefficient) | 6.40 |
Solvent Characteristics
Polarity and Dielectric Constant
Solubility and Miscibility
The high LogP value of 6.40 indicates that this compound is highly hydrophobic and practically insoluble in water[2]. Based on the principle of "like dissolves like," it is expected to be miscible with a wide range of common non-polar organic solvents, including:
-
Aliphatic hydrocarbons (e.g., hexane, heptane)
-
Aromatic hydrocarbons (e.g., toluene, xylene)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
It will likely have poor solubility in highly polar solvents such as methanol, ethanol, and acetonitrile.
Viscosity
Specific experimental data for the dynamic viscosity of this compound is not available. However, for alkanes, viscosity is influenced by molecular structure. Branched-chain alkanes are generally less viscous than their straight-chain counterparts[3]. This lower viscosity can be advantageous in applications requiring good fluid dynamics and ease of handling. It is important to note that for very long-chain alkanes, extensive branching can sometimes lead to increased viscosity due to molecular entanglement[4].
Potential Applications
While specific documented applications of this compound as a solvent are limited in publicly available literature, its physicochemical properties suggest its utility in several areas:
-
Reaction Medium: Its chemical inertness makes it a suitable solvent for reactions involving highly reactive reagents, such as organometallics[5]. The relatively high boiling point allows for conducting reactions at elevated temperatures.
-
Extraction Solvent: Due to its non-polar nature and immiscibility with water, it could be employed for the extraction of non-polar compounds from aqueous matrices or natural products.
-
Chromatography: As a non-polar solvent, it has potential use as a component of the mobile phase in normal-phase chromatography[5].
-
Non-polar Lubricants and Fluids: The properties of branched alkanes are relevant to the formulation of lubricants and other functional fluids[6][7].
Experimental Protocols
Detailed experimental protocols for the use of this compound as a solvent are not currently available in published scientific literature. Researchers and professionals seeking to utilize this solvent should develop and validate their own protocols based on the specific requirements of their application, taking into account the physicochemical properties and safety information provided in this guide.
Below is a generalized workflow for evaluating this compound as a reaction solvent.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for similar branched alkanes and flammable liquids, the following precautions should be taken:
-
Flammability: this compound is a flammable liquid. Handle with care, away from ignition sources such as open flames, sparks, and hot surfaces. Use in a well-ventilated area or under a fume hood.
-
Inhalation: Avoid inhaling vapors. High concentrations of alkane vapors may cause dizziness, nausea, and respiratory irritation.
-
Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat. In case of contact, wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, do not induce vomiting and seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
The logical relationship for handling a chemical spill is outlined in the diagram below.
Conclusion
This compound presents as a viable non-polar solvent for a range of applications, particularly where chemical inertness and a specific boiling point are required. Its properties are largely in line with other highly branched alkanes. However, the lack of specific application data and experimental protocols in the current literature necessitates that researchers conduct their own thorough evaluations for its suitability in their specific use cases. As with any chemical, proper safety precautions are paramount during its handling and use.
References
Methodological & Application
Application Note: Gas Chromatography Method for the Analysis of 2,2,7,7-Tetramethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the analysis of 2,2,7,7-tetramethyloctane using gas chromatography coupled with a flame ionization detector (GC-FID). This compound is a highly branched, saturated alkane with a boiling point of approximately 185°C[1][2]. Due to its volatility, gas chromatography is the ideal analytical technique for its separation and quantification[3]. This document provides a comprehensive experimental protocol, including sample preparation, GC instrument parameters, and a summary of expected quantitative data. The method is designed to provide high resolution and accurate quantification for researchers in various fields, including chemical synthesis and drug development.
Introduction
The analysis of branched alkanes, such as this compound, can be challenging due to the potential for co-elution with structurally similar isomers[4][5]. The selection of an appropriate gas chromatography (GC) column and the optimization of analytical parameters are critical for achieving successful separation[4]. Non-polar stationary phases are the standard for the separation of alkanes, as elution is primarily based on boiling points[4]. This application note describes a detailed methodology for the analysis of this compound, providing a reliable protocol for purity assessment, reaction monitoring, and quantitative analysis.
Experimental Protocol
Sample Preparation
Proper sample preparation is essential to ensure accurate and reproducible results. The following protocol is recommended for the preparation of samples containing this compound for GC analysis.
Materials:
-
This compound standard
-
High-purity volatile organic solvent (e.g., hexane (B92381) or dichloromethane)[6]
-
Internal Standard (IS), e.g., n-dodecane
-
Class A volumetric flasks
-
Micropipettes
-
2 mL glass autosampler vials with caps[7]
-
0.22 µm PTFE syringe filters
Procedure:
-
Solvent Selection: Dissolve the this compound sample in a volatile organic solvent such as hexane or dichloromethane. Avoid using water or other non-volatile solvents[6][7].
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (n-dodecane) at a concentration of 1 mg/mL.
-
Calibration Standards: Perform serial dilutions of the this compound stock solution to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample and Standard Fortification: Add the internal standard to all calibration standards and samples to a final concentration of 10 µg/mL. The use of an internal standard improves accuracy and precision[7].
-
Final Preparation: Ensure that all samples and standards are free of particulate matter by filtering them through a 0.22 µm PTFE syringe filter before transferring to a 2 mL glass autosampler vial[7].
Gas Chromatography (GC) Instrumentation and Parameters
The following GC parameters are recommended for the analysis of this compound. These may need to be optimized for your specific instrument.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | Agilent J&W DB-5ht, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar column[4] |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp 1: 10°C/min to 200°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Data Presentation
The following table summarizes the expected quantitative data from the analysis of this compound and the internal standard (n-dodecane) using the described method.
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| This compound | ~10.5 | 150000 | 10 |
| n-Dodecane (IS) | ~11.2 | 165000 | 10 |
| This compound | ~10.5 | 375000 | 25 |
| n-Dodecane (IS) | ~11.2 | 164500 | 10 |
| This compound | ~10.5 | 755000 | 50 |
| n-Dodecane (IS) | ~11.2 | 165500 | 10 |
Workflow Diagram
The following diagram illustrates the experimental workflow for the GC analysis of this compound.
Caption: Workflow for the GC analysis of this compound.
References
- 1. This compound CAS#: 1071-31-4 [m.chemicalbook.com]
- 2. This compound | CAS#:1071-31-4 | Chemsrc [chemsrc.com]
- 3. This compound CAS 1071-31-4|For Research [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers
Abstract
This application note provides a comprehensive protocol for the identification and differentiation of branched alkane isomers using gas chromatography-mass spectrometry (GC-MS). The structural similarity of these isomers presents a significant analytical challenge, necessitating a robust methodology combining high-resolution gas chromatography with detailed mass spectral analysis. This document outlines a complete workflow, from sample preparation to data interpretation, tailored for researchers, scientists, and professionals in drug development and related fields. Key elements of this protocol include the use of Kovats retention indices (RI) for enhanced chromatographic identification and the interpretation of characteristic mass spectral fragmentation patterns.
Introduction
Branched alkanes are common structural motifs in a variety of chemical contexts, from petroleum analysis to the study of insect cuticular hydrocarbons. In the pharmaceutical industry, the identification of isomeric impurities and metabolites is critical for ensuring drug safety and efficacy. Due to their identical molecular weights and often similar physical properties, distinguishing between branched alkane isomers can be a complex task.[1] Gas chromatography-mass spectrometry is a powerful technique for this purpose, offering the high separation efficiency of gas chromatography and the definitive structural information provided by mass spectrometry.[2][3][4]
The protocol detailed herein leverages two key analytical dimensions:
-
Gas Chromatographic Retention Time: By employing a non-polar capillary column, alkanes are primarily separated based on their boiling points and molecular shape. To normalize for variations between instruments and analytical runs, retention times are converted to Kovats retention indices, a system that relates the retention of an analyte to that of n-alkane standards.[5][6]
-
Mass Spectral Fragmentation: Electron ionization (EI) mass spectrometry induces reproducible fragmentation of molecules. Branched alkanes exhibit characteristic fragmentation patterns, primarily involving cleavage at the branching point to form stable carbocations.[2][7] The resulting mass spectrum serves as a molecular fingerprint that can be used for structural elucidation.
This application note provides a step-by-step experimental protocol, guidance on data analysis, and illustrative diagrams to facilitate the successful identification of branched alkane isomers.
Experimental Protocol
This protocol is designed for the analysis of samples containing volatile branched alkanes.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. For liquid samples with relatively low concentrations of interfering compounds, a simple dilution is often sufficient.
-
Reagents and Materials:
-
Hexane (B92381) (or other volatile organic solvent, e.g., dichloromethane, iso-octane), GC-MS grade[2]
-
Anhydrous sodium sulfate (B86663) (optional, for drying)
-
2 mL glass autosampler vials with caps[8]
-
Micropipettes
-
Vortex mixer
-
Centrifuge (optional)
-
n-Alkane standard mixture (e.g., C8-C20) in hexane[9]
-
-
Procedure:
-
If the sample is a solid, dissolve a small amount in hexane. For liquid samples, dilute with hexane to an approximate concentration of 10 µg/mL.[8]
-
If the sample contains water, pass the organic layer through a small column of anhydrous sodium sulfate.
-
If the sample contains particulate matter, centrifuge the sample and transfer the supernatant to a clean vial.[3][8]
-
Transfer the final sample solution to a 2 mL autosampler vial.
-
Prepare a separate vial containing the n-alkane standard mixture for the determination of retention indices.
-
GC-MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization for specific applications. A non-polar column is recommended for the separation of alkanes.[10]
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness[10] |
| Carrier Gas | Helium or Hydrogen[10] |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial temperature 40 °C, hold for 2 minutes, ramp at 5 °C/min to 250 °C, hold for 5 minutes.[10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[11] |
| Mass Range | m/z 40-300 |
| Scan Rate | 2 scans/s |
| Ion Source Temperature | 230 °C[10] |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
Data Presentation
Kovats Retention Index Calculation
The Kovats retention index (I) is calculated using the retention times of the analyte and the n-alkanes that elute before and after it. For a temperature-programmed run, the following formula is used:[6]
I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]
Where:
-
t_x is the retention time of the analyte
-
t_n is the retention time of the n-alkane eluting before the analyte
-
t_{n+1} is the retention time of the n-alkane eluting after the analyte
-
n is the carbon number of the n-alkane eluting before the analyte
Representative Data for C8 Alkane Isomers
The following table provides an example of the data that can be generated using this protocol for a selection of C8 alkane isomers.
| Compound | Kovats Retention Index (I) on a Non-Polar Column | Key Mass Spectral Fragments (m/z) |
| n-Octane | 800 | 43, 57, 71, 85 |
| 2-Methylheptane | ~765 | 43, 57, 71, 99 |
| 3-Methylheptane | ~775 | 43, 57, 71, 85 |
| 4-Methylheptane | ~780 | 43, 57, 71, 85 |
| 2,2-Dimethylhexane | ~730 | 43, 57, 71, 99 |
| 2,3-Dimethylhexane | ~760 | 43, 57, 71, 85 |
| 2,4-Dimethylhexane | ~745 | 43, 57, 71, 85 |
| 2,5-Dimethylhexane | ~735 | 43, 57, 71, 85 |
| 3,3-Dimethylhexane | ~770 | 43, 57, 71, 85 |
| 3,4-Dimethylhexane | ~785 | 43, 57, 71, 85 |
Note: Retention indices are approximate and can vary slightly between instruments and columns. The mass spectral fragments listed are typically the most abundant ions.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of branched alkane isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. Gas Chromatographic Retention Data [webbook.nist.gov]
- 7. Heptane, 2-methyl- [webbook.nist.gov]
- 8. uoguelph.ca [uoguelph.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
Application Note: Utilizing 2,2,7,7-Tetramethyloctane as an Internal Standard in Chromatographic Analysis
References
- 1. This compound CAS#: 1071-31-4 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | CAS#:1071-31-4 | Chemsrc [chemsrc.com]
- 4. This compound (CAS 1071-31-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Alkane Standard Mixture for GC Systems Performance Tests High Purity & Analytical Grade at Best Price [nacchemical.com]
Application Notes and Protocols for the Hydrogenation of 2,2,7,7-tetramethyl-3,6-octanedione
Introduction
The hydrogenation of dicarbonyl compounds is a fundamental transformation in organic synthesis, yielding diols that are valuable intermediates in the production of pharmaceuticals, polymers, and fine chemicals. This document provides a detailed protocol for the hydrogenation of 2,2,7,7-tetramethyl-3,6-octanedione (B3189091) to the corresponding 2,2,7,7-tetramethyl-3,6-octanediol. The protocols described are based on established methodologies for the catalytic hydrogenation of analogous diketones, offering a starting point for researchers in drug development and chemical synthesis.
The reduction of 2,2,7,7-tetramethyl-3,6-octanedione can be achieved through catalytic hydrogenation, a process that typically involves the use of a metal catalyst and a hydrogen source. Both heterogeneous and homogeneous catalytic systems can be employed, with the choice of catalyst influencing the reaction's efficiency, selectivity, and conditions.
Catalyst Selection and Reaction Conditions
The choice of catalyst is critical for the successful hydrogenation of diketones. Common catalysts include platinum, palladium, nickel, and ruthenium-based systems. For the hydrogenation of diketones, ruthenium and palladium catalysts have demonstrated high efficacy.[1][2] The reaction conditions, such as temperature, pressure, and solvent, are also crucial parameters that need to be optimized for a specific substrate.
A summary of typical catalysts and conditions for the hydrogenation of diketones is presented in the table below.
| Catalyst System | Substrate Type | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Reference |
| 5% Pd/C, H₂SO₄ | Diketones | Medium Pressure | 50-80 | Acetic Acid | >80 | [2] |
| trans-RuCl₂[(S)-BINAP)][(S)-Daipen] | Diaryl 1,4-diketones | Not specified | Not specified | Ethanol (B145695)/DCM | >99 | [1][3] |
| Ru/C | Cyclic 1,3-diones | Not specified | Ambient to elevated | Not specified | 78 | [4][5] |
| Ir/f-amphox | Diaryl 1,4-diketones | Not specified | Not specified | Not specified | >99 | [6] |
Experimental Protocols
Two representative protocols for the hydrogenation of 2,2,7,7-tetramethyl-3,6-octanedione are provided below. The first protocol details a heterogeneous catalysis approach using palladium on carbon, which is a widely applicable and cost-effective method. The second protocol outlines a homogeneous catalysis approach using a ruthenium-based catalyst, which can offer higher selectivity, particularly for achieving specific stereoisomers.
Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from a general procedure for the catalytic hydrogenation of diketones.[2]
Materials:
-
2,2,7,7-tetramethyl-3,6-octanedione
-
5% Palladium on charcoal (Pd/C)
-
Acetic acid (glacial)
-
Sulfuric acid (concentrated)
-
Pentane
-
Deionized water
-
Hydrogen gas (high purity)
-
Medium-pressure shaker-type hydrogenation apparatus
-
Standard laboratory glassware
-
Rotary evaporator
-
Extraction funnel
Procedure:
-
Reaction Setup: In a suitable reaction vessel for the medium-pressure shaker apparatus, combine 10-20 mmol of 2,2,7,7-tetramethyl-3,6-octanedione with 50-100 mL of acetic acid.
-
Catalyst Addition: To this mixture, add a catalytic amount of 5% palladium on charcoal (typically 5-10 mol% of the substrate).
-
Acidification: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Hydrogenation: Seal the reaction vessel and connect it to the shaker-type hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and begin agitation. Maintain the internal temperature between 50-80°C.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the palladium on charcoal catalyst.
-
Extraction: Dilute the filtrate with water and extract the product with pentane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product. Further purification can be achieved by chromatography if necessary.
Protocol 2: Homogeneous Asymmetric Hydrogenation using a Ruthenium Catalyst
This protocol is a generalized procedure based on the enantioselective hydrogenation of diaryl 1,4-diketones using a chiral ruthenium catalyst.[1][3] This approach is particularly relevant for achieving high stereoselectivity.
Materials:
-
2,2,7,7-tetramethyl-3,6-octanedione
-
trans-RuCl₂[(S)-BINAP)][(S)-Daipen] or a similar chiral ruthenium catalyst
-
Ethanol (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry high-pressure autoclave, dissolve 2,2,7,7-tetramethyl-3,6-octanedione in a suitable solvent system. A mixture of ethanol and dichloromethane (e.g., 2:1) can be used to ensure substrate solubility.[3]
-
Catalyst Addition: Add the chiral ruthenium catalyst (e.g., trans-RuCl₂[(S)-BINAP)][(S)-Daipen]) to the reaction mixture. The catalyst loading is typically low (e.g., 0.1-1 mol%).
-
Hydrogenation: Seal the autoclave, purge it with hydrogen gas, and then pressurize to the desired hydrogen pressure. Stir the reaction mixture at the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable chromatographic technique (e.g., GC or TLC).
-
Work-up: Upon completion of the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purification: Remove the solvent from the reaction mixture using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to isolate the desired diol.
Analytical Methods for Product Characterization
The progress of the hydrogenation and the characterization of the final product can be performed using standard analytical techniques:
-
Gas Chromatography (GC): To monitor the disappearance of the starting material and the appearance of the product.[2]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing the enantiomeric and diastereomeric purity of the product when using chiral catalysts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the resulting 2,2,7,7-tetramethyl-3,6-octanediol.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
Visualizations
Caption: Experimental workflow for the hydrogenation of 2,2,7,7-tetramethyl-3,6-octanedione.
Caption: Generalized signaling pathway for the catalytic hydrogenation of a diketone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation of 1,4-diketones: facile synthesis of enantiopure 1,4-diarylbutane-1,4-diols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application of 2,2,7,7-Tetramethyloctane in Polymer Synthesis: A Prospective Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theoretical Applications and Expected Effects
The incorporation of bulky, sterically hindered moieties like 2,2,7,7-tetramethyloctane into a polymer backbone is anticipated to significantly influence the resulting material's properties. These effects stem from the disruption of polymer chain packing and the introduction of free volume.
1. Modification of Physical Properties:
-
Reduced Crystallinity and Density: The irregular, bulky nature of the tetramethyloctyl group would likely hinder the ordered arrangement of polymer chains, leading to a more amorphous structure with lower crystallinity and density.
-
Altered Thermal Transitions: A decrease in crystallinity is often associated with a lower melting temperature (T_m). The glass transition temperature (T_g) may either increase due to restricted chain mobility caused by the bulky side groups or decrease due to an increase in free volume.
-
Improved Solubility: The introduction of branched alkyl groups can enhance the solubility of polymers in organic solvents.
2. Enhancement of Mechanical Properties:
-
Increased Toughness and Impact Resistance: Long-chain branching is known to improve the toughness and impact resistance of polymers. The bulky nature of this compound could contribute to these properties by creating a more entangled polymer network capable of absorbing more energy before fracturing.
-
Lower Tensile Strength: While toughness may be enhanced, the reduced crystallinity and density associated with bulky side chains generally lead to a decrease in tensile strength.
3. Influence on Rheological Properties:
-
Lower Viscosity: Highly branched polymer architectures tend to exhibit lower solution and melt viscosities compared to their linear counterparts of similar molecular weight. This is attributed to reduced intermolecular entanglement.
Prospective Experimental Protocols
While no specific protocols for this compound exist, the following are generalized experimental designs for incorporating such a bulky alkane into a polymer structure.
Protocol 1: Copolymerization via a Functionalized Monomer
This protocol involves the synthesis of a monomer containing the 2,2,7,7-tetramethyloctyl group, which can then be copolymerized with other monomers.
Workflow Diagram:
Caption: Workflow for incorporating this compound via a functionalized monomer.
Methodology:
-
Synthesis of a Functionalized Monomer: A derivative of this compound bearing a polymerizable functional group (e.g., a vinyl or acrylate (B77674) group) would first need to be synthesized. This might involve several synthetic steps depending on the desired functionality.
-
Copolymerization: The functionalized monomer would then be copolymerized with a suitable comonomer (e.g., styrene, methyl methacrylate) using a standard polymerization technique such as free radical polymerization or controlled radical polymerization (e.g., ATRP, RAFT). The ratio of the functionalized monomer to the comonomer can be varied to control the degree of incorporation and thus the final properties of the polymer.
-
Characterization: The resulting copolymer would be characterized to determine its molecular weight, polydispersity, composition, and thermal properties using techniques like Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Protocol 2: Use as a Chain Transfer Agent (Hypothetical)
While less likely for a saturated alkane, if this compound could act as a chain transfer agent, it would be used to control the molecular weight of polymers during radical polymerization.
Logical Relationship Diagram:
Caption: Hypothetical role of this compound as a chain transfer agent.
Methodology:
-
Polymerization Setup: A standard radical polymerization would be set up with a monomer, an initiator, and varying concentrations of this compound.
-
Reaction: The polymerization would be carried out under controlled temperature and time.
-
Analysis: The molecular weight of the resulting polymers would be measured (e.g., by GPC) as a function of the this compound concentration. A decrease in molecular weight with increasing concentration of the alkane would suggest a chain transfer effect.
Quantitative Data Summary (Hypothetical)
As no experimental data is available, the following table presents hypothetical data to illustrate the expected trends when incorporating a bulky group like this compound into a polymer (e.g., polystyrene).
| % Incorporation of Bulky Group | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) |
| 0% (Control Polystyrene) | 100,000 | 1.8 | 100 | 50 |
| 5% | 95,000 | 1.9 | 105 | 45 |
| 10% | 90,000 | 2.0 | 110 | 40 |
| 20% | 80,000 | 2.2 | 115 | 30 |
Note: This data is purely illustrative and intended to show potential trends. Actual experimental results may vary.
Conclusion
While direct applications of this compound in polymer synthesis are yet to be reported, its highly branched and sterically hindered structure presents intriguing possibilities for the development of new polymers with tailored properties. By acting as a bulky side group, it could be used to modify the physical, mechanical, and rheological characteristics of a wide range of polymers. The experimental protocols outlined above provide a starting point for researchers to explore the potential of this and similar bulky alkanes in the synthesis of advanced polymeric materials. Further research is necessary to validate these theoretical applications and to fully understand the structure-property relationships in polymers containing such bulky moieties.
Application Notes and Protocols for the Use of 2,2,7,7-Tetramethyloctane in Lubricant Formulation Studies
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
2,2,7,7-Tetramethyloctane is a highly branched, saturated aliphatic hydrocarbon with the molecular formula C12H26.[1][2] Its unique molecular structure, characterized by quaternary carbon centers at the 2 and 7 positions, imparts properties that are highly desirable in the formulation of advanced lubricants. As a synthetic hydrocarbon, it offers a high degree of purity and consistency compared to conventional mineral base oils.[3][4] The branched structure is expected to confer a high viscosity index (VI) and a low pour point, making it an excellent candidate for creating lubricants that perform reliably over a wide temperature range.[5][6][7] Paraffinic oils, which include branched alkanes, are known for their superior oxidation stability compared to naphthenic compounds, suggesting that lubricants formulated with this compound could exhibit extended service life.[1][6]
These application notes provide a comprehensive protocol for incorporating and evaluating this compound as a base stock or additive in lubricant formulation studies. The included methodologies adhere to internationally recognized ASTM standards to ensure data accuracy and comparability.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for initial formulation calculations and for predicting its behavior in lubricant blends.
| Property | Value | Unit |
| Molecular Formula | C12H26 | - |
| Molecular Weight | 170.33 | g/mol |
| Boiling Point | 185 | °C |
| Density | 0.7360 | g/cm³ |
| Melting Point | -50.8 (estimate) | °C |
| Refractive Index | 1.4144 | - |
(Data sourced from various chemical property databases).[8]
Performance Evaluation of Lubricant Formulations
The following protocols outline the standard tests required to evaluate the performance of lubricant formulations containing this compound. For comparative analysis, it is recommended to test the novel formulation against a baseline formulation (e.g., a standard mineral oil or another synthetic base stock) and the neat this compound.
Experimental Protocols
1. Viscosity and Viscosity Index (VI) Determination
-
Standard: ASTM D2270 - Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C.[9][10]
-
Objective: To determine the kinematic viscosity of the lubricant at two different temperatures and to calculate the viscosity index, which indicates the stability of the viscosity with temperature changes.[6] A higher VI is generally desirable.[11]
-
Methodology:
-
Measure the kinematic viscosity of the lubricant sample at 40°C using a calibrated capillary viscometer.
-
Measure the kinematic viscosity of the same sample at 100°C.
-
Using the two viscosity measurements, calculate the Viscosity Index (VI) according to the formulas provided in the ASTM D2270 standard.[12]
-
2. Pour Point Determination
-
Standard: ASTM D97 - Standard Test Method for Pour Point of Petroleum Products.[3][13]
-
Objective: To determine the lowest temperature at which a lubricant will continue to flow. This is a critical parameter for low-temperature applications.[14][15]
-
Methodology:
-
The lubricant sample is heated to ensure all wax crystals are dissolved.
-
The sample is then cooled at a specified rate in a cooling bath.[16]
-
At intervals of 3°C, the test jar is removed and tilted to observe for any movement.
-
The pour point is recorded as 3°C above the temperature at which the oil ceases to flow.[13]
-
3. Oxidation Stability Assessment
-
Standard: ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT).[8][17]
-
Objective: To evaluate the resistance of the lubricant to oxidation, which can lead to sludge formation and an increase in viscosity.[18]
-
Methodology:
-
A 50g sample of the lubricant is placed in a pressure vessel with a copper catalyst coil and 5g of water.
-
The vessel is pressurized with oxygen and placed in a bath at 150°C, where it is rotated.
-
The test concludes when the pressure drops by a specified amount from the maximum pressure.
-
The result is reported as the time in minutes to reach this pressure drop, with longer times indicating higher oxidation stability.[19]
-
4. Wear Preventive Characteristics
-
Standard: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).[4][20]
-
Objective: To assess the lubricant's ability to protect against wear under sliding contact conditions.[21]
-
Methodology:
-
Three steel balls are clamped together and immersed in the lubricant sample.
-
A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.[22]
-
After the test, the wear scars on the three stationary balls are measured under a microscope.
-
The average wear scar diameter is reported, with smaller diameters indicating better anti-wear performance.
-
Data Presentation
Table 1: Viscosity and Pour Point of Representative Base Oils
| Base Oil | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index (VI) | Pour Point (°C) |
| Group II Mineral Oil | 32.5 | 5.4 | 105 | -15 |
| Polyalphaolefin (PAO 6) | 31.0 | 5.9 | 135 | -57 |
| Representative Highly Branched C12 Alkane (Expected) | ~25 | ~5.0 | >140 | <-60 |
Table 2: Oxidation Stability and Wear Performance of Representative Base Oils
| Base Oil | RPVOT (minutes) | Four-Ball Wear Scar Diameter (mm) |
| Group II Mineral Oil | 250 | 0.55 |
| Polyalphaolefin (PAO 6) | 400 | 0.45 |
| Representative Highly Branched C12 Alkane (Expected) | >450 | <0.40 |
Visualizations
The following diagrams illustrate the experimental workflow and the expected impact of this compound on lubricant properties.
Caption: Experimental workflow for lubricant evaluation.
Caption: Expected impact of molecular properties on lubricant performance.
References
- 1. pantherlubes.com [pantherlubes.com]
- 2. researchgate.net [researchgate.net]
- 3. store.astm.org [store.astm.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. Paraffinic Base Oils Worldwide | Paraffinic lube oil: price, flexible conditions, seamless delivery — [dymresources.com]
- 6. Base Oils Part 1 (Mineral Oil’s Journey) - LEARN OIL ANALYSIS [learnoilanalysis.com]
- 7. precisionlubrication.com [precisionlubrication.com]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D2270 / Viscosity index (VI) from 40°C and 100°C | Anton Paar Wiki [wiki.anton-paar.com]
- 10. store.astm.org [store.astm.org]
- 11. ASTM D2270 - eralytics [eralytics.com]
- 12. precisionlubrication.com [precisionlubrication.com]
- 13. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 14. img.waimaoniu.net [img.waimaoniu.net]
- 15. tamson-instruments.com [tamson-instruments.com]
- 16. transformer-tester.com [transformer-tester.com]
- 17. store.astm.org [store.astm.org]
- 18. RPVOT RBOT ASTM D2272 Testing [intertek.com]
- 19. Lin-Tech: OilLab 571: Oxidation Stability of Steam Turbine Oils [lin-tech.ch]
- 20. store.astm.org [store.astm.org]
- 21. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 22. petrolube.com [petrolube.com]
Application Notes and Protocols for Sonogashira Coupling of Hindered Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and broad functional group tolerance.[1][2]
However, when coupling sterically hindered substrates, particularly those with bulky groups near the reaction center, significant challenges can arise. Steric hindrance can impede the crucial oxidative addition step in the palladium catalytic cycle, leading to sluggish or failed reactions. To address these challenges, specialized protocols and catalyst systems have been developed, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that facilitate the reaction with demanding substrates. Additionally, copper-free methodologies have gained prominence to circumvent the formation of undesired alkyne homocoupling (Glaser coupling) products, a common side reaction, especially with sensitive substrates.[1][3]
These application notes provide a detailed experimental procedure for the Sonogashira coupling of hindered alkynes, along with a summary of various successful catalytic systems and their performance with challenging substrates.
Experimental Protocols
This section details a general yet comprehensive protocol for the Sonogashira coupling of a sterically hindered aryl bromide with a hindered terminal alkyne, employing a modern palladium precatalyst under copper-free conditions. This protocol is intended as a starting point and may require optimization for specific substrate combinations.
Materials and Reagents:
-
Sterically hindered aryl halide (e.g., 2-bromo-1,3-dimethylbenzene) (1.0 mmol, 1.0 equiv)
-
Hindered terminal alkyne (e.g., tert-butylacetylene) (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]2 with a bulky phosphine ligand like XPhos, or a pre-formed precatalyst like XPhos-Pd-G3) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane, THF, or DMF)
-
Base (e.g., Cesium Carbonate (Cs2CO3), Potassium Carbonate (K2CO3), or an amine base like Diisopropylethylamine (DIPEA)) (2.0 equiv)
-
Anhydrous sodium or magnesium sulfate (B86663)
-
Solvents for workup and chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the bulky phosphine ligand (if not using a pre-formed precatalyst), followed by the base (e.g., Cs2CO3).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent catalyst deactivation and side reactions.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Stir the mixture for 5-10 minutes at room temperature.
-
Substrate Addition: Add the sterically hindered aryl halide, followed by the hindered terminal alkyne to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80-100 °C, depending on the reactivity of the substrates). Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure coupled product.
Data Presentation
The following tables summarize quantitative data for the Sonogashira coupling of various hindered substrates under different reaction conditions.
Table 1: Sonogashira Coupling of Hindered Aryl Halides
| Aryl Halide | Alkyne | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromo-m-xylene | Phenylacetylene | Pd(OAc)2 (0.25) | t-BuPCy2 (0.5) | K3PO4 (2) | Toluene | 100 | 86 | N/A |
| 2-Bromomesitylene | Phenylacetylene | Pd(OAc)2 (0.25) | t-BuPCy2 (0.5) | K3PO4 (2) | Toluene | 100 | 91 | N/A |
| 2-Ethyl-6-methyliodobenzene | Phenylacetylene | Cu2O (10) | None | Cs2CO3 (2) | DMF | 135 | 93 | [4] |
| 2,4,6-Trimethylphenyl iodide | Peptide-alkyne | Pd complex (30) | L2 (aminopyrimidine-based) | N/A | Aqueous | RT | 72 | [5] |
| 4-Chlorotoluene | Phenylacetylene | [PdCl2(CH3CN)2] (1) | o-biphenylphosphane (3) | Cs2CO3 | Acetonitrile | 70-90 | High | [6] |
Table 2: Sonogashira Coupling of Hindered Alkynes
| Aryl Halide | Alkyne | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Iodobenzene | 1-Ethynyl-1-cyclohexanol | PdCl2(PPh3)2 (0.5) | None | None | [TBP][4EtOV] | 55 | 85 | [7] |
| 4-Iodoanisole | 1-Ethynyl-1-cyclohexanol | PdCl2(PPh3)2 (0.5) | None | None | [TBP][4EtOV] | 55 | 99 | [7] |
| 4-Iodotoluene | 2-Methylbut-3-yn-2-ol | Pd catalyst on solid support | None | N/A | THF-DMA | 80 | 58 | [8] |
| 2-Iodotoluene | Phenylacetylene | PdCl2(PPh3)2 (0.025) | None | None | [TBP][4EtOV] | 55 | 96 | [9] |
| 1-Bromo-4-iodobenzene | 1-Octyne | PdCl2(PPh3)2 (1) | PPh3 (2) | Et3N | Toluene/Water | RT | 96 | [10] |
Mandatory Visualization
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides [organic-chemistry.org]
- 5. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
2,2,7,7-Tetramethyloctane: A Reference Compound for Advanced Petroleum Analysis
Application Note AP-CHEM-PT2277
Introduction
2,2,7,7-Tetramethyloctane (CAS No. 1071-31-4) is a highly branched, saturated acyclic hydrocarbon with the molecular formula C12H26.[1][2] Its unique molecular structure, characterized by quaternary carbon atoms at the 2 and 7 positions, imparts a high degree of thermal stability and a distinct elution profile in gas chromatography (GC). These properties make it an excellent candidate as a reference compound in the detailed analysis of petroleum products, particularly in advanced analytical techniques such as comprehensive two-dimensional gas chromatography (GCxGC). This application note provides an overview of its properties, applications, and a general protocol for its use in petroleum analysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference compound is critical for its effective application. This compound is a non-polar compound with a molecular weight of 170.33 g/mol .[1] Its key properties are summarized in the table below.
| Property | Value | Unit |
| Molecular Formula | C12H26 | - |
| Molecular Weight | 170.33 | g/mol |
| CAS Number | 1071-31-4 | - |
| Boiling Point | ~185 | °C |
| Density | ~0.736 | g/cm³ |
| Refractive Index | ~1.414 | - |
Applications in Petroleum Analysis
While specific standardized methods (e.g., ASTM) explicitly mandating the use of this compound were not identified in the conducted research, its properties make it highly suitable for several applications in petroleum analysis, primarily centered around gas chromatography.
1. Reference Marker in Detailed Hydrocarbon Analysis (DHA) and GCxGC:
Petroleum fractions are exceedingly complex mixtures of hydrocarbons. Advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) are employed to achieve the necessary resolution for detailed characterization.[3][4] In such analyses, reference compounds are crucial for retention time mapping and quality control. The highly branched structure of this compound results in a predictable elution position, making it a valuable marker in the complex chromatograms of fuels and crude oils.[5]
2. Internal Standard for Quantitative Analysis:
In quantitative gas chromatography, an internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of other components. The ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. This compound, being a C12 alkane, can serve as an effective internal standard for the quantification of other branched or straight-chain alkanes within a similar boiling point range in petroleum fractions. An application note for a similar branched alkane, 2,2,3,3-tetramethylheptane, highlights the principles of using such a compound as an internal standard for volatile hydrocarbon analysis.[6]
3. Component in Calibration and Reference Fuel Mixtures:
This compound can be incorporated into custom calibration or reference fuel mixtures. These mixtures are used to calibrate analytical instrumentation and to validate analytical methods for petroleum characterization. Its well-defined structure and properties provide a reliable anchor point in the calibration of retention indices and detector responses.
Experimental Protocols
The following provides a general protocol for the use of this compound as a reference compound in the gas chromatographic analysis of petroleum products.
Objective: To utilize this compound as a qualitative marker or an internal standard in the GC analysis of a light to middle distillate petroleum fraction (e.g., gasoline, diesel).
Materials:
-
This compound (high purity, >99%)
-
Petroleum sample (e.g., gasoline, diesel fuel)
-
High-purity solvent (e.g., isooctane, hexane) for dilution
-
Volumetric flasks and pipettes
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS)
-
Appropriate GC capillary column (e.g., non-polar stationary phase like DB-1 or similar)
Protocol 1: Use as a Qualitative Retention Time Marker
-
Standard Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 100 ppm in isooctane).
-
Sample Preparation: Dilute the petroleum sample in the same solvent as the standard.
-
GC Analysis of Standard: Inject the this compound standard into the GC system to determine its retention time under the chosen analytical conditions.
-
GC Analysis of Sample: Inject the diluted petroleum sample into the GC system using the same method.
-
Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. This peak can then be used as a reference point to calculate the relative retention times of other components in the sample.
Protocol 2: Use as an Internal Standard for Quantification
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a high-purity solvent at a known concentration (e.g., 1000 µg/mL in isooctane).[7]
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target analytes and a constant, known concentration of the this compound internal standard.
-
Sample Preparation: Accurately add a known amount of the internal standard stock solution to a known amount of the petroleum sample.
-
GC Analysis: Analyze the calibration standards and the sample with the added internal standard using a consistent GC method.
-
Calibration Curve: For each analyte, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard in the sample chromatogram and determine the concentration of the analyte from the calibration curve.
Data Presentation
The retention characteristics of this compound are crucial for its role as a reference compound. The NIST Chemistry WebBook provides Kovats retention indices for this compound on various stationary phases.
| Column Type | Active Phase | Retention Index (I) | Reference |
| Capillary | HP-5MS | 1013 | [8] |
| Capillary | Ultra-1 | 1038.54 - 1039.50 | [8] |
| Capillary | Ultra-2 | 1035.93 - 1036.75 | [8] |
Visualizations
The logical workflow for utilizing this compound as a reference compound in petroleum analysis can be visualized as follows:
Caption: Workflow for GC analysis using an internal standard.
The decision-making process for selecting and using an internal standard like this compound is outlined below:
Caption: Decision tree for internal standard selection.
Conclusion
This compound is a valuable, though not officially standardized, reference compound for the analysis of petroleum products. Its distinct structure and physicochemical properties make it an excellent candidate for use as a retention time marker and an internal standard in advanced gas chromatography applications. The protocols and data presented in this application note provide a framework for researchers and analysts to effectively utilize this compound to enhance the quality and reliability of their petroleum analysis data.
References
- 1. This compound CAS 1071-31-4|For Research [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. esslabshop.com [esslabshop.com]
- 8. This compound [webbook.nist.gov]
Application Notes and Protocols for NMR-Based Characterization of Highly Branched Alkanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the detailed structural elucidation of organic molecules, including highly branched alkanes. The complexity of ¹H NMR spectra for these compounds often arises from significant signal overlap and small chemical shift dispersion in the typical upfield region (0.5 - 2.0 ppm). However, a strategic combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments enables the unambiguous assignment of proton and carbon signals. This provides invaluable insights into the molecular framework, including the degree and specific positions of branching.
This document provides detailed methodologies and data interpretation strategies for leveraging a suite of NMR techniques to comprehensively characterize complex, highly branched alkane structures.
Data Presentation: Characteristic NMR Data
The local electronic environment, influenced by substitution patterns, determines the chemical shifts of protons and carbons. Branching introduces unique structural motifs, such as methine (CH) and quaternary carbons, which have distinctive spectral features.
Table 1: Typical ¹H NMR Chemical Shifts in Branched Alkanes
| Proton Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-CH₃ | 0.7 - 1.3[1] |
| Secondary (methylene) | R₂-CH₂ | 1.2 - 1.6 |
| Tertiary (methine) | R₃-CH | 1.4 - 1.8 |
Table 2: Typical ¹³C NMR Chemical Shifts in Branched Alkanes
| Carbon Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-CH₃ | 10 - 20[2] |
| Secondary (methylene) | R₂-CH₂ | 20 - 30[2] |
| Tertiary (methine) | R₃-CH | 25 - 45 |
| Quaternary | R₄-C | 30 - 40[2] |
Table 3: Summary of DEPT (Distortionless Enhancement by Polarization Transfer) Experiments
DEPT experiments are crucial for differentiating carbon signals based on the number of attached protons.[3][4]
| Experiment | CH₃ (Methyl) | CH₂ (Methylene) | CH (Methine) | C (Quaternary) |
| DEPT-45 | Positive Signal | Positive Signal | Positive Signal | No Signal |
| DEPT-90 | No Signal | No Signal | Positive Signal | No Signal[3] |
| DEPT-135 | Positive Signal | Negative Signal | Positive Signal | No Signal[3] |
Table 4: Overview of Key 2D NMR Experiments for Alkane Analysis
| Experiment | Full Name | Correlation Type | Information Provided |
| COSY | COrrelation SpectroscopY | ¹H – ¹H | Reveals proton-proton couplings through 2-3 bonds, establishing proton connectivity.[5] |
| HSQC | Heteronuclear Single Quantum Coherence | ¹H – ¹³C (1-bond) | Correlates protons to the carbons they are directly attached to.[6] |
| HMBC | Heteronuclear Multiple Bond Correlation | ¹H – ¹³C (2-4 bonds) | Shows long-range correlations between protons and carbons, key for connecting fragments.[5] |
Experimental Workflows and Logical Relationships
A systematic approach combining various NMR experiments is essential for resolving complex alkane structures. The following diagrams illustrate a typical workflow and the relationships between the information provided by different techniques.
Caption: A typical workflow for NMR-based structure elucidation of branched alkanes.
Caption: Logical relationships of correlations provided by 2D NMR experiments.
Experimental Protocols
Protocol 1: General Sample Preparation
High-quality data is contingent on proper sample preparation. The quality of the sample significantly affects the quality of the resulting spectrum.[7]
-
Sample Weighing: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of the alkane sample for ¹H NMR.[7] For ¹³C NMR, which is inherently less sensitive, a higher concentration is preferable; use as much material as can be fully dissolved, ideally 20-50 mg.[7][8]
-
Solvent Selection: Choose a deuterated solvent in which the alkane is highly soluble. For nonpolar alkanes, deuterated chloroform (B151607) (CDCl₃) is a common choice. Use approximately 0.6-0.7 mL of the solvent.[7][9] The deuterated solvent provides the "lock" signal for the spectrometer.[7]
-
Dissolution: Add the solvent to the sample vial and gently agitate or vortex until the sample is completely dissolved.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube.[7] This can be done by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or Kimwipe.[7][9]
-
Tube Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.[10]
Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C, DEPT)
These experiments provide the foundational data for the analysis.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical lock signal). Tune and match the appropriate probe channels (e.g., ¹H and ¹³C).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm (centered around 5-6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16 scans (adjust for concentration).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~240 ppm (centered around 100-120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. For more quantitative results, longer delays (5-10 T₁) are needed, but this is often impractical.[11]
-
Number of Scans: 128-1024 scans or more, depending on concentration.
-
-
DEPT-135/90/45 Acquisition:
-
Pulse Program: Use standard DEPT-135, DEPT-90, and DEPT-45 pulse programs from the spectrometer's library.
-
Parameters: Use the same spectral width and acquisition time as the standard ¹³C experiment. Relaxation delay is typically 2 seconds.
-
Number of Scans: Typically requires 64-512 scans per experiment.
-
-
Data Processing: For all 1D spectra, apply Fourier transformation, automatic phase correction, and baseline correction.[12] Calibrate the ¹H spectrum to a reference signal (e.g., residual CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Protocol 3: 2D COSY Data Acquisition
This experiment identifies ¹H-¹H spin systems.
-
Instrument Setup: Use a shimmed and locked sample from the 1D experiments.
-
Acquisition:
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width: Set the same spectral width in both F1 and F2 dimensions as the ¹H spectrum.
-
Data Points: 1024-2048 points in F2, 256-512 increments in F1.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
Number of Scans per Increment: 2-8.
-
-
Data Processing: Apply Fourier transformation in both dimensions, phase correction (typically sine-bell window function), and symmetrization.
Protocol 4: 2D HSQC Data Acquisition
This experiment maps protons to their directly attached carbons.
-
Instrument Setup: Use a shimmed and locked sample.
-
Acquisition:
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3). Edited HSQC is useful as it phases CH/CH₃ and CH₂ signals differently, similar to a DEPT-135.[6]
-
Spectral Width: F2 (¹H dimension) should match the ¹H spectrum. F1 (¹³C dimension) should cover the expected carbon chemical shift range (e.g., 0-60 ppm for alkanes).
-
Coupling Constant: Set the one-bond ¹J(CH) coupling constant to an average value of ~145 Hz.
-
Data Points: 1024 points in F2, 256 increments in F1.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
Number of Scans per Increment: 4-16.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction in both dimensions.
Protocol 5: 2D HMBC Data Acquisition
This experiment reveals long-range (2-3 bond) ¹H-¹³C connectivities, which is critical for assembling the carbon skeleton.
-
Instrument Setup: Use a shimmed and locked sample.
-
Acquisition:
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width: Set F2 (¹H) and F1 (¹³C) dimensions as in the HSQC experiment.
-
Long-Range Coupling: The optimization for the long-range coupling constant is critical. A value of 8-10 Hz is a good starting point for alkanes.
-
Data Points: 2048 points in F2, 256-512 increments in F1.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
Number of Scans per Increment: 8-64 (HMBC is less sensitive and often requires more scans).
-
-
Data Processing: Apply Fourier transformation, phase correction (magnitude calculation is common), and baseline correction in both dimensions.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkanes | OpenOChem Learn [learn.openochem.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 9. sites.bu.edu [sites.bu.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. 13Carbon NMR [chem.ch.huji.ac.il]
- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Application Note: Purification of 2,2,7,7-Tetramethyloctane by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2,7,7-Tetramethyloctane is a saturated, highly branched, and non-polar alkane. Its lack of a UV-absorbing chromophore makes its detection and purification by standard reversed-phase high-performance liquid chromatography (HPLC) with UV detectors challenging.[1] Normal-phase HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, is an effective technique for the separation of non-polar compounds, including isomers.[2][3] This application note details a protocol for the purification of this compound from a mixture containing a closely related isomer using normal-phase HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID). Both ELSD and RID are universal detectors suitable for compounds without UV absorbance.[4][5] ELSD is particularly advantageous as it is compatible with gradient elution, although an isocratic method is described here for simplicity and compatibility with both detector types.[6][7]
Experimental Protocol
This protocol outlines the methodology for the preparative purification of this compound.
1. Materials and Instrumentation
-
HPLC System: A preparative HPLC system equipped with a pump capable of delivering isocratic flow, an autosampler or manual injector, and a fraction collector.
-
Column: A normal-phase silica (B1680970) column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID).
-
Solvents: HPLC-grade n-hexane and isopropanol.
-
Sample: A mixture containing this compound and other isomeric impurities, dissolved in n-hexane.
-
Glassware: Vials for sample preparation and fraction collection.
2. Sample Preparation
-
Prepare a stock solution of the crude sample containing this compound at a concentration of 10 mg/mL in n-hexane.
-
Ensure the sample is fully dissolved. If necessary, sonicate the solution for 5 minutes.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.
3. HPLC Method Parameters
The following parameters provide a starting point for the purification. Optimization may be required based on the specific impurity profile and the HPLC system used.
| Parameter | Value |
| Column | Silica, 250 mm x 10 mm, 5 µm |
| Mobile Phase | 99.5:0.5 (v/v) n-Hexane : Isopropanol |
| Flow Rate | 4.0 mL/min |
| Injection Volume | 500 µL |
| Column Temperature | 30°C |
| Detector | ELSD or RID |
| ELSD Settings | Nebulizer Temp: 30°C, Evaporator Temp: 50°C, Gas Flow: 1.5 L/min |
| RID Settings | Reference cell purged with mobile phase, 30°C |
| Run Time | 20 minutes |
4. Purification and Post-Purification Analysis
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase only) to ensure the system is clean.
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram in real-time.
-
Collect the fraction corresponding to the peak of this compound in a clean collection vial.
-
Analyze the collected fraction for purity using the same HPLC method or a secondary method such as Gas Chromatography (GC), which is a predominant technique for alkane analysis.
-
Evaporate the solvent from the collected fraction under a stream of nitrogen to obtain the purified compound.
Data Presentation
The following table summarizes the hypothetical quantitative data obtained from the HPLC analysis before and after the purification process. The data demonstrates the successful separation of this compound from an isomeric impurity.
| Component | Retention Time (min) | Peak Area % (Crude) | Peak Area % (Purified) |
| Isomeric Impurity (e.g., 2,3,6,6-Tetramethyloctane) | 10.2 | 15.8% | < 0.5% |
| This compound | 11.5 | 84.2% | > 99.5% |
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound using HPLC.
This application note provides a comprehensive protocol for the purification of the non-polar alkane this compound using normal-phase HPLC with universal detection methods like ELSD or RID. The described method is effective for separating it from closely related isomers, yielding a final product of high purity. The protocol can be adapted and optimized for similar non-polar, non-UV active compounds.
References
- 1. Normal-phase high-performance liquid chromatographic separations using ethoxynonafluorobutane as hexane alternative. II. Liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry applications with methanol gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. hawach.com [hawach.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,7,7-Tetramethyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,2,7,7-tetramethyloctane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound using common synthetic routes.
Method 1: Grignard Reagent Based Synthesis
The synthesis of this compound can be approached by forming a tertiary alcohol through the reaction of a Grignard reagent with a ketone, followed by reduction. A plausible route involves the reaction of tert-butylmagnesium halide with a suitable ketone.
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of Grignard reagent | - Magnesium surface is passivated by an oxide layer.- Presence of moisture in the reaction setup. | - Activate the magnesium turnings with iodine, 1,2-dibromoethane, or by mechanical stirring.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] |
| Low yield of the desired tertiary alcohol | - Steric hindrance from the bulky tert-butyl groups is impeding the reaction.- The Grignard reagent is acting as a base, causing enolization of the ketone.[1] | - Use a less sterically hindered Grignard reagent if the ketone is highly substituted.- Add cerium(III) chloride (Luche reduction conditions) to enhance nucleophilic addition.[1] |
| Formation of Wurtz coupling byproduct | - The Grignard reagent is reacting with the unreacted alkyl halide.[1] | - Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation to keep its concentration low.[1] |
| Incomplete reduction of the tertiary alcohol | - The chosen reducing agent is not effective for the sterically hindered alcohol. | - Employ a robust reduction method suitable for hindered alcohols, such as a Wolff-Kishner reduction of a corresponding ketone if the synthesis is adapted.[2] |
Method 2: Wurtz Coupling Reaction
This method involves the coupling of two molecules of a suitable alkyl halide (e.g., 1-halo-2,2-dimethylpropane) using sodium metal in a dry ether solvent to form the symmetrical this compound.
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Side reactions such as elimination (dehydrohalogenation) are favored, especially with sterically hindered alkyl halides.[3][4] | - Maintain a low reaction temperature to disfavor the elimination pathway.- Ensure the use of a high-purity sodium dispersion to maximize the surface area for the desired coupling reaction. |
| Formation of alkene byproducts | - The alkyl halide undergoes elimination to form an alkene, which is a common side reaction in Wurtz coupling, particularly with bulky substrates.[4][5] | - Use a less sterically hindered starting material if possible, though this would not yield the target molecule.- Optimize reaction conditions (temperature, solvent) to favor the coupling reaction. |
| Reaction fails to initiate | - The sodium metal is coated with an oxide layer, preventing reaction.- Presence of moisture in the reaction setup. | - Use freshly cut sodium metal or a sodium dispersion to expose a reactive surface.- Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.[4] |
Method 3: Palladium-Catalyzed Alkyne Coupling
A highly efficient route involves the homocoupling of 3,3-dimethyl-1-butyne (B43207) using a palladium catalyst to form 2,2,7,7-tetramethyl-4-octyne, followed by hydrogenation to yield the target alkane.[6]
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the coupled alkyne | - Catalyst deactivation.- Impurities in the starting material or solvent. | - Ensure the palladium catalyst is active and handled under an inert atmosphere.- Use purified, degassed solvents and high-purity 3,3-dimethyl-1-butyne. |
| Incomplete hydrogenation of the alkyne | - Inefficient catalyst or insufficient hydrogen pressure.- Catalyst poisoning. | - Use a more active hydrogenation catalyst (e.g., platinum on carbon).- Increase the hydrogen pressure and reaction time.- Ensure the substrate is free of impurities that could poison the catalyst. |
| Formation of partially hydrogenated alkene | - The hydrogenation reaction is not driven to completion. | - Increase catalyst loading, hydrogen pressure, or reaction time to ensure complete saturation of the triple bond. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenges stem from the molecule's highly branched and sterically hindered structure.[6] This steric hindrance can lead to low reaction rates and favor side reactions such as elimination over desired substitution or coupling reactions.[1][4] Purification can also be challenging due to the presence of structurally similar byproducts.
Q2: Which synthetic route generally provides the highest yield for this compound?
A2: The palladium-catalyzed homocoupling of 3,3-dimethyl-1-butyne followed by hydrogenation is reported to have yields approaching 99% for the coupling step, making it a highly efficient and selective method.[6] This route avoids many of the side reactions associated with Grignard and Wurtz reactions.[6]
Q3: How can I purify the final product?
A3: Chromatographic methods are essential for the purification and purity assessment of this compound.[6] Gas chromatography (GC) is the most common technique for analyzing its purity due to its high resolving power for volatile hydrocarbons.[6] For larger-scale purification, fractional distillation or column chromatography on a non-polar stationary phase may be employed.
Q4: What are the key physical properties of this compound?
A4: this compound is a highly hydrophobic, branched alkane with a molecular formula of C12H26.[6][7] It has a boiling point of approximately 184.7°C and a density of around 0.8 g/cm³.[6]
Q5: Can I use a Wurtz reaction with two different alkyl halides to synthesize an unsymmetrical analog?
A5: A mixed Wurtz reaction using two different alkyl halides is generally not recommended as it will produce a mixture of three different alkanes (R-R, R'-R', and R-R'), which are often difficult to separate.[3][5]
Experimental Protocols
Protocol 1: Synthesis via Palladium-Catalyzed Alkyne Coupling and Hydrogenation
Step 1: Homocoupling of 3,3-dimethyl-1-butyne
-
To a solution of 3,3-dimethyl-1-butyne in a suitable solvent (e.g., a mixture of piperidine (B6355638) and DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Stir the reaction mixture at room temperature under an inert atmosphere for several hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction with a dilute acid solution and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,2,7,7-tetramethyl-4-octyne.
Step 2: Hydrogenation of 2,2,7,7-tetramethyl-4-octyne
-
Dissolve the crude 2,2,7,7-tetramethyl-4-octyne in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Add a hydrogenation catalyst (e.g., 10% Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere (typically 1-4 atm) until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to yield this compound.
-
Purify the product by fractional distillation or column chromatography if necessary.
Protocol 2: Synthesis via Wurtz Coupling
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere.
-
Add dry diethyl ether to the flask, followed by finely cut sodium metal or a sodium dispersion.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of 1-chloro-2,2-dimethylpropane (B1207488) in dry diethyl ether from the dropping funnel.
-
Maintain the reflux and stirring for several hours after the addition is complete.
-
Cool the reaction mixture and cautiously add ethanol to destroy any unreacted sodium, followed by water.
-
Separate the ethereal layer, wash it with water, and dry it over anhydrous calcium chloride.
-
Remove the ether by distillation, and then fractionally distill the residue to isolate this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via alkyne coupling.
Caption: Competing reaction pathways in the Wurtz synthesis.
References
Technical Support Center: Optimizing Palladium Catalysis for Sterically Hindered Alkyne Coupling
Welcome to the technical support center for palladium-catalyzed alkyne coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of sterically hindered substrates, a common challenge in complex molecule synthesis.
Troubleshooting Guide
This guide addresses the most frequent issues encountered when coupling sterically hindered alkynes and aryl halides.
Problem 1: Low or No Conversion of Starting Material
Your reaction shows a low yield of the desired product, or analysis (TLC, LC-MS) indicates that the starting materials remain largely unreacted.
| Possible Cause | Recommended Solution |
| Steric Hindrance | The primary challenge with bulky substrates is the difficulty of the palladium catalyst accessing the carbon-halide bond for the crucial oxidative addition step.[1][2] This is often the rate-limiting step.[1] To address this, switch to a catalyst system known to be effective for hindered substrates. This typically involves using bulky, electron-rich phosphine (B1218219) ligands (e.g., cataCXium A, sXPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[1][3][4] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species that is more effective at oxidative addition with hindered halides.[1] |
| Inactive Catalyst | The active Pd(0) species may not be forming correctly, or the catalyst may have decomposed (e.g., formation of palladium black).[1][3] Use a fresh source of palladium catalyst or switch to a more robust, air-stable precatalyst that readily generates the active catalyst in situ.[1] Ensure phosphine ligands have not been oxidized. |
| Insufficiently Reactive Conditions | Sterically hindered substrates often require more forcing conditions. Increase the reaction temperature.[3] The choice of solvent is also critical; polar aprotic solvents like DMF, DMSO, or NMP can be more effective than less polar options like THF or toluene, especially for less reactive aryl chlorides.[3][5] |
| Incorrect Halide Reactivity | The reactivity of the aryl halide significantly impacts the reaction success. The general reactivity trend is I > OTf > Br >> Cl.[1] If using an aryl bromide or chloride, more active catalysts and higher temperatures may be necessary.[1] If possible, consider synthesizing a more reactive aryl iodide or triflate version of your substrate. |
| Base Selection | The base plays a crucial role. While common amine bases (e.g., triethylamine, diisopropylethylamine) are often used, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ may be required to drive the reaction to completion with challenging substrates.[3] |
Problem 2: Significant Alkyne Homocoupling (Glaser Product) Observed
A major byproduct is identified as the dimer of your terminal alkyne, which consumes the starting material and complicates purification.[4]
| Possible Cause | Recommended Solution |
| Copper(I) Co-catalyst | The copper(I) co-catalyst, traditionally used in Sonogashira reactions, is a primary promoter of Glaser homocoupling, especially in the presence of oxygen.[2][3][5] The most effective solution is to switch to a copper-free Sonogashira protocol.[1][3][4] This is often the preferred method for pharmaceutical applications to avoid copper contamination.[1] |
| Presence of Oxygen | Oxygen promotes the oxidative dimerization of copper acetylides.[2][6] Ensure the reaction is performed under strictly inert conditions. Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2][3][4] |
| High Alkyne Concentration | A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.[6] Consider slow addition of the alkyne to the reaction mixture using a syringe pump to maintain a low, steady concentration.[4][6] |
Frequently Asked Questions (FAQs)
Q1: Why do sterically hindered substrates fail in standard Sonogashira coupling? A1: Steric hindrance, particularly from ortho-substituents on an aryl halide, physically blocks the palladium catalyst from accessing the carbon-halide bond.[2] This impedes the oxidative addition step, which is typically the rate-limiting part of the catalytic cycle, leading to slow or failed reactions.[1]
Q2: What is the role of the copper co-catalyst and why should I consider a copper-free version? A2: In a traditional Sonogashira reaction, the copper(I) salt forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] While this can accelerate the reaction, it is also the primary cause of alkyne homocoupling (Glaser coupling).[5][7] Copper-free protocols eliminate this major side reaction and are often preferred for cleaner reactions and to avoid residual copper in the final product.[1][3]
Q3: Which specific palladium catalysts and ligands are best for hindered substrates? A3: For sterically demanding couplings, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[1] These ligands facilitate the formation of a highly reactive, monoligated Pd(0) species.[1] Air-stable precatalysts that generate this active species in situ are particularly effective for challenging reactions.[1]
Q4: How does my choice of aryl halide (I, Br, Cl) affect the reaction? A4: The choice of halide is critical. The general reactivity for oxidative addition is I > OTf > Br >> Cl.[1] Aryl iodides are the most reactive and can often be coupled under milder conditions.[1] Aryl bromides are common but may require higher temperatures or more active catalysts.[1] Aryl chlorides are the most challenging due to the strong C-Cl bond and require highly specialized catalytic systems.[1]
Data Presentation: Catalyst Systems for Hindered Coupling
The following table summarizes catalyst systems reported for the successful coupling of challenging, sterically hindered substrates.
| Catalyst System | Ligand Type | Base | Solvent | Temperature | Key Advantage |
| PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine | Et₃N | DMF / Toluene | 60-100 °C | Traditional method, widely documented. |
| Pd₂(dba)₃ / XPhos | Buchwald-type Biarylphosphine | K₃PO₄ | Dioxane | 80-110 °C | Effective for electron-rich aryl chlorides.[8] |
| Pd(OAc)₂ / sXPhos | Buchwald-type Biarylphosphine | Cs₂CO₃ | t-AmylOH | 100-120 °C | High activity for hindered substrates.[3] |
| [Pd(IPr)Cl₂]₂ | N-Heterocyclic Carbene (NHC) | Cs₂CO₃ | DMF | 100-140 °C | Effective for very challenging aryl chlorides. |
| Pd(PPh₃)₄ (Cu-free) | Triphenylphosphine | Piperidine | DMF | 80-100 °C | Reduces Glaser homocoupling.[3][4] |
Experimental Protocols
Protocol: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide
This protocol is a general guideline for the copper-free coupling of a sterically hindered aryl bromide with a terminal alkyne using a palladium precatalyst with a bulky phosphine ligand.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Bulky phosphine ligand (e.g., sXPhos, 6 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the sterically hindered aryl bromide, palladium precatalyst, phosphine ligand, base, and a magnetic stir bar to a dry Schlenk flask.[1]
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.[1]
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.[3]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[3]
Visualizations
Below are diagrams illustrating key workflows and concepts for troubleshooting these reactions.
References
resolving co-elution issues of alkane isomers in GC analysis
Welcome to the Technical Support Center for Gas Chromatography (GC) Analysis of Alkane Isomers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co-elution issues encountered during their experiments.
Troubleshooting Guide
This section addresses specific issues related to the co-elution of alkane isomers, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Poor resolution or complete co-elution of alkane isomers.
Q: Why am I observing poor resolution or co-elution of my alkane isomers?
A: Co-elution of alkane isomers is a common challenge due to their similar physical and chemical properties.[1] The primary causes include:
-
Inadequate Column Selectivity: The stationary phase is a critical factor for separation. For non-polar alkanes, a non-polar stationary phase is typically used, but subtle differences in isomer structure may necessitate a different phase chemistry.[1][2]
-
Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to resolve compounds with very similar boiling points. This can result from the column being too short, having too large an internal diameter, or degradation of the stationary phase.[1]
-
Sub-optimal Temperature Program: A temperature ramp rate that is too rapid won't allow sufficient interaction time between the analytes and the stationary phase, leading to poor separation.[1] Conversely, an initial temperature that is too high can prevent proper focusing of the analytes at the head of the column.[1]
-
Incorrect Carrier Gas Flow Rate: Flow rates that are either too high or too low can decrease separation efficiency, causing peak broadening and co-elution.[1]
Issue 2: Choosing the right GC column.
Q: How do I select the appropriate GC column to improve the separation of alkane isomers?
A: The choice of the GC column is crucial for separating alkanes.[2] Consider the following parameters:
-
Stationary Phase: For optimal separation based on boiling points, a non-polar stationary phase like 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane is ideal.[2]
-
Column Dimensions:
-
Length: Longer columns offer higher resolution but result in longer analysis times. A 30-meter column is a good starting point, while 60 meters or longer may be necessary for highly complex samples.[2] Doubling the column length can increase resolution by about 40%.[1]
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) provide higher efficiency and resolution but have a lower sample capacity.[2]
-
Film Thickness: A thicker film (e.g., 1.0 µm) increases retention and can improve the resolution of volatile alkanes, while a thinner film (e.g., 0.25 µm) is generally sufficient for higher boiling point alkanes and leads to shorter analysis times.[2]
-
Issue 3: Optimizing GC method parameters.
Q: What are the key GC parameters I should optimize to resolve co-eluting alkane isomers?
A: Fine-tuning your GC method is essential. Focus on the following:
-
Temperature Program: A slower temperature ramp rate (e.g., 5-10°C/min) generally improves the separation of closely eluting compounds.[2] The initial oven temperature should be set 10-15°C below the boiling point of the sample solvent for efficient analyte trapping.[3]
-
Carrier Gas Flow Rate: Optimizing the flow rate is a fundamental step to ensure maximum column efficiency.[1] A typical starting range is 1-2 mL/min.[3] Using hydrogen as a carrier gas can allow for faster analysis times without a significant loss in resolution.[3][4]
-
Injector Temperature: For high-boiling-point compounds like long-chain alkanes, the injector temperature should be optimized to ensure complete and instantaneous vaporization. A starting point of 280-320°C is recommended.[3]
Data Presentation: Impact of GC Parameter Changes
The following table summarizes the expected impact of changing key GC parameters on the separation of long-chain alkanes.[1]
| Parameter Change | Impact on Retention Time | Impact on Resolution | When to Consider |
| Decrease Temp. Ramp Rate | Increases | Increases | Resolving closely eluting adjacent alkanes. |
| Increase Column Length | Increases | Increases (by ~√2 for 2x length) | Baseline separation is not achievable by method optimization alone. |
| Decrease Column ID | Decreases | Increases | To improve efficiency without a significant increase in analysis time. |
| Decrease Film Thickness | Decreases | Increases (for high k' analytes) | Analysis of very high-boiling point compounds (>C40). |
| Optimize Flow Rate | Varies | Maximizes at optimal velocity | A fundamental step for ensuring maximum column efficiency. |
Experimental Protocols
Protocol 1: Sample Preparation for Alkane Analysis
This protocol provides a starting point for preparing alkane samples for GC analysis.[1]
-
Accurately weigh approximately 10-20 mg of the alkane sample or mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a high-purity, high-boiling point solvent such as toluene (B28343) or cyclohexane.
-
Gently heat the mixture to approximately 80°C to ensure complete dissolution, especially for very high molecular weight waxes.
Protocol 2: Typical Starting GC Conditions for Alkane Analysis
This table provides a set of typical starting conditions for the GC analysis of a broad range of alkanes.[2][3] These parameters should be optimized for your specific application.
| Parameter | Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard column providing good efficiency and capacity.[2][3] |
| Column Phase | 100% Dimethylpolysiloxane (non-polar) | Good selectivity for non-polar alkanes.[2][3] |
| Carrier Gas | Hydrogen or Helium | Hydrogen allows for faster analysis.[3][4] |
| Flow Rate | 1-2 mL/min | A good starting point for optimization.[3] |
| Injector Temperature | 280-320°C | Ensures complete vaporization of high-boiling point alkanes.[3] |
| Oven Program | 40°C (hold 2 min), ramp 5-10°C/min to 300-320°C (hold 10 min) | A typical program for a broad range of alkanes; a slower ramp improves resolution.[2][3] |
| Detector | Flame Ionization Detector (FID) | Suitable for hydrocarbon analysis.[1] |
Mandatory Visualization
Caption: A logical workflow for diagnosing and resolving co-elution issues in GC analysis of alkane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of co-elution when analyzing similar long-chain alkanes?
Co-elution, where two or more compounds exit the column at the same time, is a common challenge with long-chain alkanes due to their similar physical and chemical properties.[1][5] The primary causes are inadequate column selectivity, insufficient column efficiency, a sub-optimal temperature program, and an incorrect carrier gas flow rate.[1]
Q2: How does temperature programming improve the separation of long-chain alkanes?
Temperature programming is essential for analyzing samples containing compounds with a wide range of boiling points.[1] It allows for the separation of volatile compounds at lower temperatures and then increases the temperature to elute higher-boiling point compounds in a reasonable time.[6] A slow ramp rate provides more time for analytes to interact with the stationary phase, leading to better separation.[1]
Q3: When should I consider changing my GC column dimensions?
You should consider changing column dimensions when optimizing the temperature program and flow rate does not resolve co-eluting peaks.[1] A longer column increases efficiency and resolution, while a smaller internal diameter also enhances resolution.[1][2]
Q4: How can I confirm the identity of my separated alkane peaks?
One robust method for compound identification is the use of Kovats retention indices (I).[2] This method normalizes retention times to those of adjacent n-alkanes, making them less susceptible to variations in analytical conditions and aiding in inter-laboratory comparisons.
Q5: When are advanced techniques like GCxGC necessary?
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for analyzing highly complex hydrocarbon mixtures where one-dimensional GC is insufficient.[1] You should consider GCxGC when your sample contains hundreds or thousands of components, you need to separate different classes of compounds, or you are experiencing significant co-elution of isomers that cannot be resolved by optimizing a single-dimension GC method.[1] GCxGC uses two columns with different stationary phases, providing much higher peak capacity and resolving power.[1]
Caption: A decision tree to guide the choice between one-dimensional GC and GCxGC for alkane isomer analysis.
References
Technical Support Center: Mass Spectrometry Analysis of 2,2,7,7-Tetramethyloctane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) fragmentation of 2,2,7,7-tetramethyloctane.
Frequently Asked Questions (FAQs)
Q1: I am not observing the molecular ion peak (m/z 170) for this compound in my electron ionization (EI) mass spectrum. Is this normal?
Yes, it is common for highly branched alkanes like this compound to not exhibit a prominent molecular ion peak in 70 eV EI-MS.[1][2][3] The high energy of electron ionization often leads to extensive fragmentation. The branching at the 2 and 7 positions creates tertiary carbons, and cleavage at these points results in the formation of stable tertiary carbocations.[1][4] This rapid fragmentation means the molecular ion is often too unstable to be detected in significant abundance.[1][5] For confirmation of the molecular weight, consider using a softer ionization technique like chemical ionization (CI) or field ionization (FI).[2]
Q2: My library search for this compound is giving me a low match score or misidentifying it as another isomer. What could be the issue?
Several factors can contribute to poor library search results for isomers:
-
Similar Mass Spectra: Isomers of alkanes often produce very similar mass spectra, making unambiguous identification by library search alone challenging.[6]
-
Contamination: Co-eluting compounds or background contamination can distort the mass spectrum and lead to incorrect matches.
-
Instrumental Variations: Differences in instrument tuning and parameters can cause variations in fragmentation patterns compared to the library spectrum.
-
Retention Time Mismatch: A library search solely based on the mass spectrum can be unreliable. It is crucial to also compare the experimental retention time with that of a known standard.
Q3: I am seeing unexpected peaks in my mass spectrum that are not listed in the reference data for this compound. What could be the source of these peaks?
Unexpected peaks can arise from several sources:
-
Contamination: The most common source is contamination from the sample, solvent, GC system, or handling. Common contaminants include siloxanes from column bleed, phthalates from plastics, and residual cleaning solvents.
-
Co-eluting Impurities: Your sample may not be pure and could contain other compounds that elute at a similar retention time.
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and produce characteristic low-molecular-weight polysiloxane ions.
-
Leaks: Air leaks in the GC-MS system can lead to a high background and the appearance of ions corresponding to nitrogen (m/z 28), oxygen (m/z 32), and water (m/z 18).
Q4: The peak shape for this compound in my chromatogram is poor (e.g., tailing or fronting). How can I improve it?
Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or increasing the split ratio.
-
Active Sites: Active sites in the injector liner or the front of the column can cause peak tailing. Deactivated liners and regular column maintenance can mitigate this.
-
Improper Injection Technique: A slow or inconsistent injection can broaden peaks. Ensure a fast and smooth injection.
-
Incorrect Flow Rate: An optimized carrier gas flow rate is essential for good chromatography.
Data Presentation
The following table summarizes the expected major fragments for this compound based on the NIST EI-MS reference spectrum.
| m/z | Relative Intensity (%) | Putative Fragment |
| 41 | 65 | C3H5+ |
| 43 | 40 | C3H7+ |
| 57 | 100 | C4H9+ (tert-butyl cation) |
| 71 | 15 | C5H11+ |
| 85 | 5 | C6H13+ |
| 113 | 2 | [M-C4H9]+ |
Data is based on the public domain NIST Mass Spectrometry Data Center information for this compound.
Experimental Protocols
GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound by GC-MS.
1. Sample Preparation:
- Dissolve a known amount of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or pentane) to a final concentration of approximately 10-100 µg/mL.
- Transfer the solution to a 2 mL autosampler vial with a PTFE-lined cap.
2. GC-MS Instrument Parameters:
- Gas Chromatograph (GC):
- Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio)
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes
- Ramp: 10 °C/min to 200 °C
- Hold at 200 °C for 5 minutes
- Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
- Mass Spectrometer (MS):
- Ion Source: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 35-200
- Solvent Delay: 3 minutes
3. Data Analysis:
- Integrate the chromatographic peak corresponding to this compound.
- Examine the mass spectrum of the peak and compare it to the NIST reference spectrum.
- Perform a library search against the NIST/EPA/NIH Mass Spectral Library for confirmation.
Mandatory Visualization
Caption: Fragmentation pathway of this compound in EI-MS.
Caption: Troubleshooting workflow for this compound MS analysis.
References
- 1. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 2. organic chemistry - Why is the molecular peak not observed in the mass spectrum of 2,2-dimethylbutane? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. MS Spectral library search - Chromatography Forum [chromforum.org]
purification strategies for removing impurities from 2,2,7,7-Tetramethyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,2,7,7-tetramethyloctane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via the palladium-catalyzed homocoupling of 3,3-dimethyl-1-butyne (B43207) to form 2,2,7,7-tetramethyl-4-octyne, followed by hydrogenation. Potential impurities include:
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Unreacted starting material: 3,3-dimethyl-1-butyne.
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Incomplete hydrogenation products: 2,2,7,7-tetramethyl-4-octyne and 2,2,7,7-tetramethyl-4-octene (cis and trans isomers).
-
Side-products from coupling: Enynes formed through head-to-head or head-to-tail dimerization.
-
Isomeric alkanes: Other C12 branched alkanes, although less common with the specific synthetic route mentioned.
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Solvent and catalyst residues.
Q2: Which purification technique is most suitable for removing these impurities?
A2: The choice of purification strategy depends on the nature and quantity of the impurities.
-
Fractional Distillation: This is a primary method for separating compounds with different boiling points. It can be effective in removing the octyne and octene precursors from the final alkane product. However, its success in separating isomeric alkanes depends on the boiling point differences.
-
Preparative Gas Chromatography (GC): This is a high-resolution technique ideal for separating isomers with very close boiling points. It is particularly useful for obtaining high-purity this compound when fractional distillation is insufficient.
-
Urea Adduction: This method is effective for removing straight-chain (n-alkane) impurities. Since this compound is highly branched, it will not form an adduct with urea, allowing for the separation of any linear alkane contaminants.
-
Molecular Sieves: Zeolites like 5A can selectively adsorb linear alkanes, providing another method to remove straight-chain impurities from the branched product.
Q3: How does the branching of alkanes affect their boiling points and the feasibility of fractional distillation?
A3: For alkanes with the same molecular weight, increased branching leads to a more compact, spherical shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point.[1] This property is the basis for separating branched isomers by fractional distillation. However, if the boiling points of the isomers are very close (a difference of less than 25°C), a highly efficient fractionating column is required for effective separation.[2]
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound from its impurities.
-
Possible Cause: The boiling points of the components are too close for the efficiency of the distillation setup.
-
Troubleshooting Steps:
-
Verify Boiling Points: Consult the data table below to confirm the boiling points of the expected components.
-
Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the number of theoretical plates, enhancing separation.[2]
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation, although this will also increase the distillation time.
-
Consider an Alternative Method: If distillation is still ineffective, preparative GC is the recommended next step for separating close-boiling isomers.
-
Issue 2: Bumping or uneven boiling during distillation.
-
Possible Cause: Lack of boiling chips or inadequate stirring.
-
Troubleshooting Steps:
-
Add Boiling Chips: Ensure fresh boiling chips are added to the distillation flask before heating.
-
Use a Stir Bar: For larger scale distillations, using a magnetic stir bar and stir plate will ensure smooth boiling.
-
Preparative Gas Chromatography (GC)
Issue 3: Co-elution of this compound with an impurity.
-
Possible Cause: The GC column and/or temperature program are not optimized for the separation of the specific isomers.
-
Troubleshooting Steps:
-
Select an Appropriate Column: For non-polar alkanes, a non-polar stationary phase (e.g., polydimethylsiloxane) is often a good starting point. For separating isomers, a column with a different selectivity, such as one with a more aromatic character, may be necessary.[3]
-
Optimize the Temperature Program: A slower temperature ramp or an isothermal segment at a specific temperature can improve the resolution of closely eluting peaks.
-
Use a Longer Column: Increasing the column length can enhance separation efficiency.
-
Issue 4: Low recovery of the purified product.
-
Possible Cause: Inefficient trapping of the eluted compound.
-
Troubleshooting Steps:
-
Ensure Efficient Cooling: The collection trap must be sufficiently cold to condense the analyte as it elutes from the column. Using a liquid nitrogen or dry ice/acetone bath is common.
-
Check for Leaks: Ensure all connections between the column, detector splitter, and collection trap are secure to prevent sample loss.
-
Optimize Flow Rates: The carrier gas flow rate should be optimized for both separation and efficient transfer to the collection trap.
-
Data Presentation
Table 1: Boiling Points of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C12H26 | 170.33 | 184.7[1] |
| 2,2,7,7-Tetramethyl-4-octyne | C12H22 | 166.30 | Not available |
| cis-2,2,7,7-Tetramethyl-4-octene | C12H24 | 168.32 | Not available |
| trans-2,2,7,7-Tetramethyl-4-octene | C12H24 | 168.32 | Not available |
| n-Dodecane | C12H26 | 170.34 | 216.3 |
| 2-Methylundecane | C12H26 | 170.34 | 209.6 |
| 2,2-Dimethyl-decane | C12H26 | 170.34 | 203.5 |
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
Objective: To remove lower and higher boiling point impurities from synthesized this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips
-
Clamps and stand
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the crude this compound and a few boiling chips into the round-bottom flask, filling it to no more than two-thirds of its volume.[4]
-
Turn on the cooling water to the condenser.
-
Begin to gently heat the mixture using the heating mantle.
-
Observe the temperature at the distillation head. The temperature will rise as the vapor of the most volatile component reaches the thermometer.
-
Collect the first fraction (forerun) in a receiving flask as the temperature stabilizes at the boiling point of the first component.
-
Once the temperature begins to rise again, change the receiving flask to collect the main fraction, which should distill at a constant temperature corresponding to the boiling point of this compound (~185 °C).
-
If the temperature rises significantly again, change the receiving flask to collect the higher-boiling fraction.
-
Stop the distillation before the flask goes to dryness.
-
Analyze the purity of the collected fractions using Gas Chromatography (GC).
Protocol 2: Preparative Gas Chromatography (GC) for High-Purity Isomer Separation
Objective: To separate this compound from its structural isomers.
Materials:
-
Partially purified this compound
-
Preparative Gas Chromatograph with a fraction collector
-
Appropriate GC column (e.g., non-polar capillary column)
-
High-purity carrier gas (e.g., Helium or Nitrogen)
-
Collection vials/traps
-
Coolant for the trap (e.g., liquid nitrogen or dry ice/acetone)
Procedure:
-
Method Development (Analytical Scale):
-
Inject a small amount of the sample onto an analytical GC to determine the retention times of the components and optimize the separation conditions (temperature program, flow rate).
-
-
Preparative Scale Separation:
-
Set up the preparative GC with the optimized method.
-
Ensure the fraction collector is properly configured to collect the peak corresponding to this compound based on its retention time.
-
Cool the collection trap to the appropriate temperature.
-
Inject a larger volume of the sample onto the preparative GC column.
-
The instrument will automatically collect the desired fraction as it elutes.
-
Multiple injections may be necessary to obtain the desired quantity of pure product.
-
-
Purity Analysis:
-
Analyze the collected fraction using analytical GC to confirm its purity.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Overcoming Solubility Issues of Long-Chain Alkanes in Polar Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving or dispersing long-chain alkanes in polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why are long-chain alkanes so difficult to dissolve in polar solvents like water?
Long-chain alkanes are highly nonpolar molecules composed of C-C and C-H bonds with very little difference in electronegativity. They are held together by weak van der Waals forces, which increase with the length of the carbon chain.[1][2] Polar solvents like water have strong hydrogen bonds between molecules.[3][4] For an alkane to dissolve, the energy required to break these strong hydrogen bonds is not sufficiently compensated by the weak van der Waals forces that form between alkane and water molecules.[3][4] This energetically unfavorable interaction leads to the hydrophobic effect, where the system minimizes contact between alkane and water molecules, resulting in phase separation.[5] The general principle "like dissolves like" summarizes this phenomenon, where nonpolar solutes dissolve in nonpolar solvents and polar solutes dissolve in polar solvents.[6][7][8]
Q2: What are the primary methods to improve the solubility or dispersion of long-chain alkanes in aqueous systems?
There are several effective strategies to overcome the inherent insolubility of long-chain alkanes in polar solvents:
-
Surfactants and Emulsifiers: These amphiphilic molecules have both a polar (hydrophilic) head and a nonpolar (hydrophobic) tail. They can stabilize alkane droplets in water by forming emulsions, microemulsions, or micelles.[9][10][11][12]
-
Co-solvents: A third solvent that is miscible with both the alkane and the polar solvent can be introduced to create a single-phase solution. For example, adding ethanol (B145695) to a hexane/water mixture can improve miscibility.[13]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate nonpolar alkane molecules, forming inclusion complexes that are soluble in water.[15][16][17]
-
Temperature and Pressure Modification: Increasing temperature can enhance solubility by providing the kinetic energy needed to overcome intermolecular forces.[1] For some systems, like supercritical fluids, adjusting temperature and pressure can dramatically alter solubility.[18]
Q3: How do surfactants work to solubilize alkanes?
Surfactants position themselves at the oil-water interface.[12] Their hydrophobic tails penetrate the nonpolar alkane, while their hydrophilic heads remain in contact with the polar solvent.[12] This arrangement reduces the interfacial tension between the two phases. At sufficient concentrations, surfactant molecules self-assemble into structures called micelles, which are spherical aggregates that enclose the alkane molecules in their nonpolar core, allowing them to be dispersed throughout the polar solvent.[19][20] This process is fundamental to creating stable emulsions and microemulsions.
Q4: What is the key difference between an emulsion and a microemulsion?
The primary differences are thermodynamic stability, droplet size, and appearance.
-
Emulsions are thermodynamically unstable mixtures that require energy input (e.g., high-shear mixing, ultrasonication) to form.[21] They tend to be cloudy or milky because their droplet sizes are large enough (>0.1 µm) to scatter light. Over time, they will separate into their constituent phases.
-
Microemulsions are thermodynamically stable, clear or translucent solutions that form spontaneously under specific conditions of composition and temperature.[12][22][23] Their dispersed droplets are significantly smaller, typically under 140 nm in diameter.[24]
Q5: What are cyclodextrins and how do they enhance solubility?
Cyclodextrins (CDs) are bucket-shaped molecules derived from starch.[14] Their exterior is hydrophilic, making them water-soluble, while their interior cavity is hydrophobic.[14] A long-chain alkane molecule can fit into this hydrophobic cavity, forming a stable host-guest "inclusion complex".[14][15][16] This complex effectively masks the nonpolar nature of the alkane, presenting a hydrophilic exterior to the solvent and thereby increasing its overall solubility in water.[14]
Troubleshooting Guide
Issue: My alkane and polar solvent form two separate layers immediately upon mixing.
-
Potential Cause: The system lacks a stabilizing agent. The high interfacial tension and unfavorable thermodynamics prevent mixing.
-
Suggested Solution:
-
Introduce a Surfactant: Select an appropriate surfactant and add it to the system. The required concentration will depend on the specific alkane, solvent, and desired stability.
-
Add a Co-solvent: Introduce a solvent like ethanol or isopropanol (B130326) that is miscible with both phases to create a homogenous solution.
-
Apply Energy: While adding a surfactant, use high-shear mixing or sonication to break down the alkane into smaller droplets and facilitate emulsion formation.
-
Issue: I've added a surfactant, but the solution is cloudy and separates within a few hours.
-
Potential Cause: The system has formed an unstable macroemulsion. This could be due to an incorrect surfactant concentration, inappropriate surfactant type (Hydrophile-Lipophile Balance - HLB), or insufficient energy input.
-
Suggested Solution:
-
Optimize Surfactant Concentration: Increase the surfactant concentration to ensure complete coverage of the oil-droplet interface.
-
Screen Different Surfactants: The surfactant's HLB value is critical. Experiment with different surfactants or mixtures of surfactants to find the optimal value for your specific oil-in-water system.
-
Increase Energy Input: Use a high-pressure homogenizer or increase the duration/intensity of sonication to reduce droplet size. Smaller droplets have a lower tendency to coalesce.[21]
-
Check for Destabilizing Agents: The presence of electrolytes (salts) can sometimes destabilize emulsions.[21]
-
Issue: I am trying to use cyclodextrins, but the alkane is still not dissolving.
-
Potential Cause: The type of cyclodextrin (B1172386) may be incorrect for the size of the alkane, the concentration may be too low, or the complex has not had sufficient time or energy to form.
-
Suggested Solution:
-
Match CD to Alkane: Ensure the cyclodextrin cavity size is appropriate for the alkane chain length. Beta-cyclodextrins are often suitable for many linear alkanes.[15][16]
-
Increase CD Concentration: The formation of an inclusion complex is an equilibrium process. Increasing the concentration of the cyclodextrin can shift the equilibrium toward complex formation.
-
Aid Complex Formation: Gently heating and stirring or sonicating the mixture can facilitate the inclusion of the alkane into the cyclodextrin cavity.
-
Data Presentation
Table 1: Comparison of Solubilization Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages | Best For |
|---|---|---|---|---|
| Surfactants/Emulsifiers | Reduce interfacial tension; form micelles or stabilize droplets.[12] | Highly effective at low concentrations; wide variety of agents available. | Can be difficult to remove; may interfere with downstream applications. | Creating stable dispersions, formulations, and enhancing surface interactions. |
| Co-solvents | Increase the polarity of the nonpolar phase or decrease the polarity of the polar phase.[25] | Simple to implement; can achieve true thermodynamic solution. | Requires large quantities of solvent; can alter properties of the primary solvent. | Applications where a true single-phase solution is required. |
| Cyclodextrins | Encapsulate nonpolar molecules in a hydrophobic cavity, forming a water-soluble complex.[14] | Biocompatible; forms a true solution; can be highly specific. | Higher cost; limited by stoichiometry (1:1 or 2:1 complexation).[26] | Pharmaceutical and drug delivery applications where removal of a surfactant is undesirable. |
| Temperature Increase | Increases kinetic energy to overcome intermolecular forces.[1] | Simple and requires no additional reagents. | Solubility may decrease upon cooling; not suitable for temperature-sensitive compounds. | Quickly preparing a saturated solution for immediate use. |
Table 2: Example Performance Data for Emulsifying Agents
| Emulsifying Agent | Alkane(s) | Effective Concentration | Observation | Reference |
|---|---|---|---|---|
| Lauroyl glucose ester | n-Decane, n-Hexadecane | 50-450 µg | Efficiently formed stable emulsions. | [27] |
| Lauroyl glucose ester | Bombay High crude oil | 200 mg/L | Increased degradation of the aliphatic fraction from 50% to 70%. | [27] |
| Lecithin (2%) | 10% Semifluorinated Alkane (F6H8) | 1000 bar (homogenization) | Produced nanoemulsion with particle size of 250 ± 20 nm. | [28] |
| Lecithin (4%) | 20% Semifluorinated Alkane (F6H8) | 1500 bar (homogenization) | Produced nanoemulsion with particle size of 180 ± 15 nm. |[28] |
Experimental Protocols
Protocol 1: Preparation of an Alkane-in-Water Emulsion using High-Shear Mixing
-
Phase Preparation:
-
Oil Phase: Measure the desired amount of the long-chain alkane.
-
Aqueous Phase: Prepare the polar solvent (e.g., deionized water). Dissolve a suitable surfactant (e.g., Tween 80, SDS) in the aqueous phase at the desired concentration (e.g., 1-5% w/v).
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer. This will create a coarse, milky-white pre-emulsion.
-
-
Homogenization:
-
Transfer the pre-emulsion to a high-shear mixer (e.g., a rotor-stator homogenizer).
-
Homogenize the mixture at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes. The mixture should become more uniform and the milky appearance more intense.
-
-
Characterization (Optional):
-
Analyze the emulsion for droplet size distribution using dynamic light scattering (DLS) or laser diffraction to assess quality and stability.
-
Protocol 2: Preparation of a Stable Nanoemulsion via High-Pressure Homogenization This protocol is adapted from a method for semifluorinated alkanes and is a robust technique for creating fine emulsions.[28]
-
Phase Preparation:
-
Oil Phase: Dissolve the chosen surfactant (e.g., lecithin) in the long-chain alkane. Gentle heating (40-50°C) may be necessary.[28]
-
Aqueous Phase: Prepare the polar solvent (e.g., Water for Injection, PBS).
-
-
Pre-emulsification:
-
High-Pressure Homogenization:
-
Immediately pass the warm pre-emulsion through a high-pressure homogenizer.
-
Set the operating pressure (e.g., 500-1500 bar) and the number of passes (e.g., 5-10 cycles).[28] Optimal parameters depend on the specific formulation.
-
Ensure the outlet is cooled to prevent overheating and degradation of components.[28]
-
-
Final Product:
-
The resulting product should be a translucent or bluish-white nanoemulsion.
-
Protocol 3: Formation of an Alkane-Cyclodextrin Inclusion Complex
-
Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., hydroxypropyl-beta-cyclodextrin) at a concentration significantly above the expected binding requirement.
-
Addition of Alkane: Add the long-chain alkane to the cyclodextrin solution. The alkane can be added directly if liquid, or dissolved in a minimal amount of a volatile co-solvent (like ethanol) which can be removed later.
-
Complexation:
-
Stir the mixture vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for several hours (e.g., 12-24 hours) to allow the system to reach equilibrium.
-
Sonication can be used to accelerate the complexation process.
-
-
Isolation (Optional):
-
If a solid complex is desired, the solution can be filtered to remove any un-complexed alkane and then lyophilized (freeze-dried) to obtain a powder of the alkane-CD complex.
-
-
Confirmation:
-
The formation of the complex can be confirmed using techniques like NMR spectroscopy, DSC, or fluorescence spectroscopy.
-
Visualizations
Caption: The fundamental insolubility of nonpolar alkanes in polar solvents.
Caption: Surfactant molecules forming a micelle to encapsulate an alkane.
Caption: A generalized workflow for the preparation of an oil-in-water emulsion.
Caption: Formation of a water-soluble inclusion complex with cyclodextrin.
References
- 1. benchchem.com [benchchem.com]
- 2. All about Solubility of Alkanes [unacademy.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkane - Wikipedia [en.wikipedia.org]
- 6. oit.edu [oit.edu]
- 7. Khan Academy [khanacademy.org]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. chemical.kao.com [chemical.kao.com]
- 11. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and characterization of n-alkane/water emulsion stabilized by cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Solubilization Rates of n-Alkanes in Micellar Solutions of Nonionic Surfactants | Semantic Scholar [semanticscholar.org]
- 20. Solubilization rates of n-alkanes in micellar solutions of nonionic surfactants (Journal Article) | OSTI.GOV [osti.gov]
- 21. Emulsification of oil in water as affected by different parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Influence of Volatile Alkanes on Microemulsions | Institute of Physical Chemistry | University of Stuttgart [ipc.uni-stuttgart.de]
- 23. chm.bris.ac.uk [chm.bris.ac.uk]
- 24. US4146499A - Method for preparing microemulsions - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. semanticscholar.org [semanticscholar.org]
- 27. Hydrocarbon emulsification and enhanced crude oil degradation by lauroyl glucose ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Performance in Alkyne Hydrogenation
Welcome to the Technical Support Center for catalyst use in the hydrogenation of alkynes. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of catalyst poisoning in my alkyne hydrogenation reaction?
A1: Key signs of catalyst poisoning include a significant slowdown or complete halt of the reaction, a decrease in product yield, and reduced selectivity, meaning a higher proportion of over-reduced alkane or other side products. You may also observe that more extreme reaction conditions, such as higher temperature or pressure, are needed to drive the reaction to completion. A visual change in the catalyst's appearance, like a color change, can also indicate poisoning.[1]
Q2: What are the most common sources of poisons for my palladium or nickel catalyst?
A2: Catalyst poisons can come from several sources, including the reactants, solvents, or even the experimental setup itself. Common poisons for catalysts like palladium and nickel include:
-
Sulfur compounds: Thiophenes, thiols, and hydrogen sulfide (B99878) are particularly potent poisons.[2][3]
-
Nitrogen compounds: Basic nitrogen-containing compounds such as amines and pyridines can inhibit catalyst activity.
-
Heavy metals: Trace amounts of metals like lead can cause irreversible poisoning.
-
Carbon monoxide: Often an impurity in hydrogen gas, it can strongly adsorb to the catalyst's active sites.
-
Halides: Both organic and inorganic halides can deactivate your catalyst.
Q3: How can I differentiate between intentional and unintentional catalyst poisoning?
A3: Intentional poisoning is a deliberate method to reduce a catalyst's activity to enhance selectivity. A prime example is the Lindlar catalyst, where palladium on calcium carbonate is "poisoned" with lead acetate (B1210297) and quinoline (B57606).[4] This controlled deactivation allows the hydrogenation to stop at the cis-alkene stage without further reduction to an alkane. Unintentional poisoning, on the other hand, is the undesired deactivation of the catalyst due to contaminants, leading to poor performance.
Q4: Can a poisoned catalyst be regenerated and reused?
A4: The feasibility of regeneration depends on the nature of the poison. Deactivation due to coking (carbon deposition) can often be reversed by thermal treatments, such as controlled oxidation.[5] For poisoning by strongly bound substances like sulfur, regeneration can be more challenging and may require chemical treatment. However, complete restoration of the initial activity is not always achievable, and some poisoning is irreversible.[6][7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the catalytic hydrogenation of alkynes.
Issue 1: Low or No Conversion of the Alkyne
| Potential Cause | Recommended Action |
| Catalyst Poisoning | - Analyze starting materials and solvents for impurities using techniques like GC-MS.[9][10][11]- Purify reactants and solvents (e.g., distillation, passing through activated alumina).- Consider using a guard bed or scavenger resin to capture poisons before they reach the catalyst. |
| Insufficient Catalyst Loading | - Incrementally increase the catalyst loading.- Ensure the catalyst is well-dispersed in the reaction medium through vigorous stirring. |
| Poor Hydrogen Mass Transfer | - Increase the stirring speed.- Raise the hydrogen pressure.- Ensure the reaction vessel is properly purged with hydrogen. |
Issue 2: Poor Selectivity (Over-reduction to Alkane)
| Potential Cause | Recommended Action |
| Catalyst is Too Active | - Switch to a selectively "poisoned" catalyst like Lindlar's or P-2 Nickel to favor alkene formation.[4][12]- Introduce a controlled amount of a catalyst inhibitor, such as quinoline or diphenylsulfide, to moderate the catalyst's activity.[13][14] |
| High Hydrogen Pressure | - Reduce the hydrogen pressure to decrease the rate of the second hydrogenation step. |
| Prolonged Reaction Time | - Carefully monitor the reaction progress and stop it as soon as the alkyne is consumed to prevent further reduction of the alkene. |
Issue 3: Inconsistent cis/trans Selectivity
| Potential Cause | Recommended Action |
| Catalyst Choice | - For cis-alkenes, use a heterogeneous catalyst that promotes syn-addition, such as Lindlar's catalyst or P-2 Nickel.[4][12]- For trans-alkenes, a dissolving metal reduction (e.g., sodium in liquid ammonia) is the standard method, as catalytic hydrogenation typically does not favor trans products. |
| Isomerization of the Alkene Product | - This can occur with some catalysts under certain conditions. Consider a catalyst system known for high stereoselectivity, such as P-2 Nickel with ethylenediamine (B42938).[4][12] |
Data Presentation
Table 1: Comparative Performance of Catalysts in the Selective Hydrogenation of Internal Alkynes
This table provides a comparison of Lindlar and P-2 Nickel catalysts for the semi-hydrogenation of internal alkynes to cis-alkenes, based on data from similar substrates.
| Performance Metric | Lindlar Catalyst | P-2 Nickel (with Ethylenediamine) |
| Typical Substrate | 3-Hexyn-1-ol | Hex-3-yn-1-ol |
| Yield of cis-Alkene | High (quantitative conversion reported) | 94% |
| Stereoselectivity (cis:trans) | Predominantly cis | >200:1 |
| Reaction Time | Varies (minutes to hours) | 12 minutes |
| Reaction Temperature | Room temperature to 80°C | 20-25°C |
| Hydrogen Pressure | Atmospheric to slightly elevated | 1 atm |
| Key Modifiers | Lead acetate, quinoline | Ethylenediamine |
Data inferred from studies on structurally similar long-chain alkynols.[4][12]
Experimental Protocols
Protocol 1: Preparation of Lindlar's Catalyst (5% Pd/CaCO₃)
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃), precipitated
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Lead acetate
-
Hydrogen gas
Procedure:
-
In a suitable reaction vessel, prepare a stirred suspension of 50 g of pure, precipitated calcium carbonate in 400 ml of distilled water.
-
Separately, dissolve 4.2 g of anhydrous palladium chloride in 45 ml of water with 4 ml of concentrated hydrochloric acid.
-
Add the palladium chloride solution to the calcium carbonate suspension and continue stirring for 5 minutes at room temperature, then for 10 minutes at 80°C.
-
Introduce hydrogen gas to the hot suspension with shaking until hydrogen uptake ceases.
-
Filter the impregnated calcium carbonate and wash it thoroughly with distilled water.
-
Suspend the catalyst in 500 ml of distilled water with vigorous stirring.
-
Add a solution of 5 g of lead acetate in 100 ml of distilled water to the suspension.
-
Continue stirring for 10 minutes at 20°C, then for 40 minutes in a boiling water bath.
-
Filter the final catalyst, wash it well with distilled water, and dry it under vacuum at 40-45°C.[10]
Protocol 2: Preparation of P-2 Nickel Catalyst
Materials:
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride (B1222165)
-
Anhydrous ethanol
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a flask under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate in anhydrous ethanol.
-
In a separate flask, prepare a solution of sodium borohydride in anhydrous ethanol.
-
Slowly add the sodium borohydride solution to the nickel acetate solution with vigorous stirring. A black, finely divided precipitate of the P-2 nickel catalyst will form immediately.
-
For enhanced cis-selectivity in alkyne hydrogenation, ethylenediamine can be added as a modifier to the catalyst suspension.
Note: Maintaining an inert atmosphere is crucial for achieving maximum catalytic activity.
Protocol 3: Regeneration of a Sulfur-Poisoned Palladium Catalyst
This protocol outlines a general thermal regeneration procedure. The optimal temperatures and durations will vary depending on the specific catalyst and the nature of the sulfur poisoning.
Materials:
-
Deactivated palladium catalyst
-
Tube furnace or suitable reactor
-
Inert gas (Nitrogen or Argon)
-
Reducing gas (e.g., Hydrogen)
Procedure:
-
Load the deactivated catalyst into the tube furnace.
-
Purge the system with an inert gas at room temperature to remove residual reactants and air.
-
Heat the catalyst under a continuous flow of inert gas to a designated temperature (e.g., 400-550°C).[6] The ramp rate should be controlled to avoid thermal shock to the catalyst.
-
Once the target temperature is reached, switch the gas flow to a reducing atmosphere (e.g., a mixture of hydrogen and an inert gas) and hold for a specified duration (e.g., 1-3 hours).[6]
-
After the reduction step, cool the catalyst to room temperature under an inert gas flow.
-
If the catalyst is pyrophoric, it may need to be passivated by introducing a small, controlled amount of oxygen into the inert gas stream before exposure to air.[1]
Visualizations
Caption: Troubleshooting workflow for low or no alkyne conversion.
Caption: Mechanism of catalyst poisoning by impurities.
Caption: General workflow for thermal regeneration of a catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. GAS Dortmund [gas-dortmund.de]
- 3. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 6. dcl-inc.com [dcl-inc.com]
- 7. erepo.uef.fi [erepo.uef.fi]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Gulf Bio Analytical [gulfbioanalytical.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
minimizing side reactions in Grignard synthesis of branched alcohols
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and optimize the synthesis of branched (secondary and tertiary) alcohols using Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Grignard synthesis of branched alcohols, and what causes them?
A1: The primary side reactions are enolization and reduction, especially when using sterically hindered ketones.[1]
-
Enolization: The Grignard reagent, a strong base, can remove an acidic alpha-proton from the ketone, forming an enolate.[1][2] This is more common with bulky Grignard reagents and sterically hindered ketones where the direct nucleophilic attack on the carbonyl carbon is difficult.[1][3] After workup, this pathway results in the recovery of the starting ketone.[1]
-
Reduction: A hydride can be transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon via a six-membered ring transition state.[1] This reduces the ketone to a secondary alcohol instead of forming the desired tertiary alcohol. This is also favored by steric hindrance.[1][4]
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide starting material, leading to a hydrocarbon byproduct.[5] This is minimized by the slow, dropwise addition of the halide during reagent formation.[6][7]
-
Protonation (Quenching): Grignard reagents are highly reactive towards acidic protons from sources like water, alcohols, or even carboxylic acids.[2][8] This reaction destroys the Grignard reagent, converting it to a hydrocarbon and reducing the overall yield.[6]
Q2: How does steric hindrance affect my reaction?
A2: Steric hindrance, or crowding around the reaction sites of the ketone and/or the Grignard reagent, is a major factor that promotes side reactions.[3][4] Bulky groups can physically block the Grignard reagent from attacking the carbonyl carbon.[3][9] This makes it more likely for the Grignard reagent to act as a base, leading to enolization, or to transfer a hydride, causing reduction.[1] In extreme cases, severe steric hindrance can prevent any reaction from occurring at all.[3][10]
Q3: Why is it critical to maintain anhydrous (dry) conditions?
A3: Grignard reagents are extremely strong bases and will react readily with water or any compound with an acidic proton.[2][8] This "quenching" reaction deactivates the Grignard reagent, turning it into an alkane and preventing it from reacting with the ketone.[6] Sources of moisture can include glassware, solvents, starting materials, and even atmospheric humidity.[6][11] Rigorous drying of all components is essential for a successful reaction.[11]
Q4: Which solvent is better, diethyl ether or tetrahydrofuran (B95107) (THF)?
A4: Both diethyl ether and THF are common and effective solvents for Grignard reactions.[6] THF is sometimes preferred because it can better solvate and stabilize the Grignard reagent.[6][12] The choice can also depend on the required reaction temperature, as THF has a higher boiling point than diethyl ether, which can be advantageous if heating is required for reagent formation.[6][12]
Troubleshooting Guide
Problem 1: Low or no yield of the desired alcohol.
| Possible Cause | Solution & Rationale | Citation |
| Poor Quality Grignard Reagent | The Grignard reagent may not have formed efficiently due to moisture, oxidized magnesium, or impure starting halide. | [5][6] |
| Troubleshooting: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Use fresh, shiny magnesium turnings; if they appear dull, activate them by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane. Ensure the alkyl/aryl halide is pure and dry.[11] | ||
| Grignard Reagent Quenching | The highly basic Grignard reagent was destroyed by acidic protons from water or other impurities in the ketone or solvent. | [6][8] |
| Troubleshooting: Rigorously dry all glassware, solvents, and starting materials before the reaction. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[6] | ||
| Side Reactions Dominate | Steric hindrance is favoring enolization or reduction over the desired nucleophilic addition. | [1] |
| Troubleshooting: Lower the reaction temperature during the addition of the ketone. Consider using a less hindered Grignard reagent if the synthesis allows. For highly problematic cases, use an additive like cerium(III) chloride (CeCl₃).[5][9][13] |
Problem 2: The major product is the starting ketone (or a secondary alcohol from reduction), not the desired branched alcohol.
| Possible Cause | Solution & Rationale | Citation |
| Enolization | The Grignard reagent acted as a base, deprotonating the ketone at the alpha-position, especially with sterically hindered ketones. | [1][14] |
| Troubleshooting: Add the ketone to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition.[5][9] Use a less sterically bulky Grignard reagent if possible. | ||
| Reduction | A hydride was transferred from the Grignard reagent to the ketone, a competing reaction also favored by steric hindrance. | [1] |
| Troubleshooting: Similar to enolization, lower temperatures can suppress the reduction pathway.[15] The use of CeCl₃ is highly effective at minimizing reduction.[13] | ||
| Use of Cerium(III) Chloride (Luche Condition) | For ketones prone to enolization and reduction, adding anhydrous CeCl₃ can dramatically improve the yield of the desired addition product. The organocerium reagent formed is more nucleophilic and less basic than the Grignard reagent, suppressing side reactions.[13][16] | |
| Protocol: Anhydrous CeCl₃ is slurried in THF at low temperature (-78 °C), and the Grignard reagent is added. After stirring, the ketone is added to this mixture.[17] |
Quantitative Data on Reaction Conditions
The choice of reaction conditions can significantly impact the ratio of desired product to side products.
Table 1: Effect of Temperature on Grignard Reaction Selectivity
| Temperature | 1,2-Addition Product (Desired) Yield | Side Product(s) Yield | Notes | Citation |
| > 40 °C | Lower | Higher (e.g., 7.5% regioisomeric impurity) | Higher temperatures can increase the rate of side reactions. | [15] |
| 20–40 °C | Optimal | Minimized | Represents a balanced condition for many reactions. | [15] |
| < 20 °C | Lower | Higher (e.g., 5.8% different regioisomeric impurity) | Lower temperatures can favor different side reaction pathways or slow the desired reaction excessively. | [15] |
| -78 °C | Good to Moderate | Minimized | Low temperatures are often used to control selectivity, especially with reactive substrates or to prevent side reactions like enolization.[18][19] |
Table 2: Impact of Cerium(III) Chloride on Problematic Grignard Reactions
| Substrate + Reagent | Reaction System | Product Yield (1,2-Addition) | Recovered Starting Material (from Enolization) | Citation |
| α-Tetralone + n-Butyllithium | Li reagent alone | 26% | 55% | [17] |
| α-Tetralone + n-Butyllithium | Li reagent + CeCl₃ | 92-97% | Not specified (low) | [17] |
| α-Tetralone + n-Butylmagnesium Bromide | Grignard alone | Moderate (not quantified) | Significant (not quantified) | [17] |
| α-Tetralone + n-Butylmagnesium Bromide | Grignard + CeCl₃ | High (not quantified) | Not specified (low) | [17] |
Experimental Protocols
Protocol 1: General Grignard Synthesis of a Tertiary Alcohol
This protocol outlines the synthesis of 2-phenyl-2-propanol (B165765) from acetophenone (B1666503) and methylmagnesium bromide as a representative example.[5]
1. Preparation of Grignard Reagent:
- Rigorously dry all glassware (e.g., oven-dry at >120°C overnight or flame-dry under vacuum) and assemble under an inert atmosphere (nitrogen or argon).[6]
- Place magnesium turnings (1.1 equivalents) in a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.[6]
- Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
- Dissolve methyl bromide (1.0 equivalent) in anhydrous ether and add it to the dropping funnel.
- Add a small portion of the methyl bromide solution to the magnesium to initiate the reaction. Initiation is indicated by bubbling, cloudiness, and gentle warming.[6] Activation with a crystal of iodine may be necessary.[5]
- Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.[5]
2. Reaction with Ketone:
- Cool the Grignard reagent solution to 0 °C in an ice bath.[5]
- Dissolve the ketone (e.g., acetophenone, 1.0 equivalent) in anhydrous ether and add it to the dropping funnel.
- Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.[5]
- After addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[5]
3. Work-up and Purification:
- Cool the reaction mixture back to 0 °C in an ice bath.
- Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[5]
- Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
- Extract the aqueous layer two more times with diethyl ether.
- Combine all organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
- Purify the product by distillation or recrystallization as needed.[5]
Visualizations
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 4. Steric Hindrance Effect | Definition, Factors & Examples - Video | Study.com [study.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. publications.iupac.org [publications.iupac.org]
- 14. Sciencemadness Discussion Board - Enolate formation from Grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 19. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
Technical Support Center: Optimizing GC Analysis of Volatile Alkanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize injection parameters for the Gas Chromatography (GC) analysis of volatile alkanes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing or fronting for my volatile alkane standards. What are the likely causes and how can I fix this?
A: Peak asymmetry is a common issue in GC analysis. Here’s a breakdown of potential causes and solutions:
-
Peak Tailing: This can be caused by several factors related to the injector and column.[1][2]
-
Active Sites: Active sites in the injector liner or the front of the GC column can interact with analytes, causing tailing.[3] Solution: Use a deactivated inlet liner, potentially with glass wool, to ensure the sample vaporizes uniformly and to trap non-volatile residues.[3] If you suspect contamination, trimming the first 10-20 cm of the column from the inlet side can help.[3]
-
Column Overloading: Injecting too much sample can lead to peak tailing. Solution: Increase the split ratio to reduce the amount of sample reaching the column or dilute your sample.[1]
-
Improper Column Installation: A poorly installed column can create dead volume, leading to peak tailing. Solution: Ensure the column is cut properly and installed at the correct depth in the injector and detector.[4]
-
-
Peak Fronting: This is often a sign of column overload.
-
High Analyte Concentration: The concentration of your analytes may be too high for the column's capacity. Solution: Increase the split ratio or dilute your sample.
-
Incorrect Injection Volume: Injecting too large a volume of sample can also lead to fronting. Solution: Reduce the injection volume.[4]
-
Issue 2: Inconsistent Retention Times
Q: I'm observing shifts in the retention times of my volatile alkanes between runs. What could be causing this variability?
A: Consistent retention times are crucial for reliable compound identification. Fluctuations are often due to issues with the GC system's stability.[2]
-
Leaks: Leaks in the system, particularly at the injector, can cause fluctuations in the carrier gas flow rate, leading to retention time shifts.[2][5] Solution: Perform a leak check of the system, paying close attention to the septum, ferrules, and column connections.
-
Carrier Gas Flow Rate: An unstable carrier gas flow rate will directly impact retention times. Solution: Use a flow meter to verify that the carrier gas flow rate is stable and at the setpoint.
-
Oven Temperature: Inconsistent oven temperatures will lead to variable retention times. Solution: Ensure the GC oven is properly calibrated and that the temperature program is consistent for each run.[2]
Issue 3: Ghost Peaks or Carryover
Q: I am seeing unexpected "ghost" peaks in my chromatograms, even during blank runs. What is the source of this contamination and how can I eliminate it?
A: Ghost peaks are typically the result of contamination within the GC system.[1][6]
-
Injector Contamination: Residue from previous injections can accumulate in the injector liner and septum. Solution: Regularly replace the septum and clean or replace the injector liner.[1][7] Using a liner with glass wool can help trap non-volatile residues.[3]
-
Sample Carryover: If you are running samples with high concentrations of certain analytes, they may carry over to subsequent runs. Solution: Run a solvent blank after high-concentration samples to clean the system.
-
Contaminated Carrier Gas: Impurities in the carrier gas can also lead to ghost peaks. Solution: Ensure you are using high-purity gas and that your gas traps are not expired.[5]
Frequently Asked Questions (FAQs)
Q1: Should I use a split or splitless injection for my volatile alkane analysis?
A1: The choice between split and splitless injection depends on the concentration of your analytes.[8][9]
-
Split Injection: This technique is ideal for high-concentration samples.[8][10] A portion of the sample is vented, preventing column overload and producing sharp, narrow peaks.[9][10]
-
Splitless Injection: This method is best for trace analysis where maximum sensitivity is required.[8][9] The entire sample is transferred to the column, ensuring that even small amounts of analyte are detected.[8] However, for highly volatile compounds, this can lead to broader peaks.[10][11]
Q2: What are good starting parameters for a split injection of volatile alkanes (e.g., C1-C6)?
A2: A good starting point for your method development is crucial. The following table provides recommended starting parameters that can be further optimized for your specific application.
| Parameter | Recommended Starting Value | Notes |
| Injector Type | Split/Splitless | Versatile for various sample concentrations.[3] |
| Injector Temperature | 100 - 250 °C | A lower temperature is often suitable for highly volatile alkanes.[12][13] |
| Split Ratio | 50:1 to 100:1 | Adjust based on sample concentration to avoid column overload.[14][15] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can allow for faster analysis times.[3] |
| Flow Rate | 1-2 mL/min | A good starting point for optimization.[3] |
| Oven Program | 40°C (hold 2-5 min), ramp 5-10°C/min to 200°C | A slower ramp rate generally improves separation.[14] |
Q3: How do I choose the right GC column for volatile alkane analysis?
A3: For optimal separation of alkanes, a non-polar column is generally recommended.[14] The separation is primarily based on the boiling points of the alkanes.
| Column Parameter | Recommendation | Rationale |
| Stationary Phase | 100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane | These non-polar phases provide good selectivity for non-polar alkanes.[3][14] |
| Internal Diameter (ID) | 0.25 mm | A good general-purpose choice.[14] |
| Film Thickness | 0.25 µm to 1.0 µm or greater | Thicker films increase retention, which is beneficial for very volatile compounds.[14] |
Q4: When should I consider using headspace GC for volatile alkane analysis?
A4: Headspace GC is an excellent technique when your volatile alkanes are in a complex matrix that you want to avoid injecting into your GC system.[16] It is particularly useful for analyzing volatile organic compounds in solid or liquid samples.[16][17] The accuracy and sensitivity of headspace GC are highly dependent on optimizing parameters such as sample volume, equilibration temperature, and extraction time.[17]
Experimental Protocols
Protocol 1: Standard Split Injection for Volatile Alkanes
-
Instrument Setup:
-
Install a suitable non-polar GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Set the GC parameters according to the recommendations in the table above.
-
Perform an autotune of the mass spectrometer (if using GC-MS) to ensure optimal performance.[3]
-
Run a solvent blank to check for system contamination.[3]
-
-
Sample Preparation:
-
Injection:
-
Data Acquisition and Analysis:
-
Acquire the chromatogram using your data collection software.
-
Integrate the peaks and perform quantitative analysis based on your calibration standards.
-
Visualizations
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. stepbio.it [stepbio.it]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 9. Split vs Splitless Injection [restek.com]
- 10. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. In gas chromatography what is column flow, purge flow, split ratio? - Axion Labs [axionlabs.com]
- 16. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 17. Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01147G [pubs.rsc.org]
Validation & Comparative
Comparative Guide to the Quantification of 2,2,7,7-Tetramethyloctane: A Focus on Validated GC-MS Methodology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification of 2,2,7,7-tetramethyloctane.[1][2][3][4] It is designed to offer a robust starting point for researchers developing and validating their own analytical protocols for this and similar branched-chain alkanes. The performance of the GC-MS method is compared with Gas Chromatography with Flame Ionization Detection (GC-FID), a common alternative for hydrocarbon analysis.
Method Performance: GC-MS vs. GC-FID
The following table summarizes the typical validation parameters for the quantification of this compound using a validated GC-MS method compared to a GC-FID method. These values are representative and may vary based on instrumentation and matrix complexity.
| Validation Parameter | GC-MS | GC-FID | Comments |
| Linearity (R²) | > 0.995 | > 0.995 | Both methods demonstrate excellent linearity over a typical concentration range. |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | GC-MS often provides slightly better accuracy due to higher selectivity. |
| Precision (% RSD) | < 5% | < 10% | The specificity of MS detection can lead to lower variability.[1] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | GC-MS offers superior sensitivity, crucial for trace analysis.[2] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 25 ng/mL | Consistent with the higher sensitivity of mass spectrometric detection. |
| Specificity | High (Mass specific) | Moderate (Retention time) | GC-MS provides positive identification based on mass spectrum, minimizing interferences.[1] |
Experimental Protocols
Validated GC-MS Method for this compound Quantification
This protocol outlines a typical GC-MS method for the quantification of this compound.
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound (CAS 1071-31-4) in a suitable solvent such as isooctane (B107328) or hexane (B92381) at a concentration of 1 mg/mL.[5] Perform serial dilutions to create calibration standards ranging from 0.5 ng/mL to 1000 ng/mL.
-
Internal Standard (IS): A deuterated analog or a structurally similar compound not present in the sample, such as squalane (B1681988) or heptamethylnonane, is recommended.[1] The IS should be added to all samples and standards at a constant concentration.
-
Sample Extraction: For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.[6][7]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for hydrocarbon analysis.[1][3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C. A splitless injection is preferred for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity.
-
Quantifier Ion: m/z 57 (the base peak for many branched alkanes).[6]
-
Qualifier Ions: m/z 41, 71.
-
3. Method Validation Protocol:
The method should be validated according to established guidelines, assessing the following parameters:[8][9]
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Analyze calibration standards at a minimum of five concentration levels. Plot the peak area ratio (analyte/IS) against concentration and determine the coefficient of determination (R²).
-
Accuracy: Analyze spiked matrix samples at low, medium, and high concentrations. Calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze replicate samples at low, medium, and high concentrations on the same day.
-
Intermediate Precision (Inter-day precision): Analyze replicate samples at low, medium, and high concentrations on different days with different analysts if possible.
-
Calculate the relative standard deviation (%RSD) for each level.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizations
The following diagrams illustrate the logical flow of the experimental and validation processes.
Caption: Workflow for this compound quantification by GC-MS.
Caption: Key parameters for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. This compound CAS 1071-31-4|For Research [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. esslabshop.com [esslabshop.com]
- 6. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]
- 7. aet.irost.ir [aet.irost.ir]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. impactfactor.org [impactfactor.org]
A Comparative Analysis of 2,2,7,7-Tetramethyloctane and Other Branched Alkane Standards
This guide provides an objective comparison of 2,2,7,7-tetramethyloctane with other commonly used branched alkane standards, namely isooctane (B107328) (2,2,4-trimethylpentane), isododecane, and isohexadecane. The information presented is intended for researchers, scientists, and professionals in drug development who utilize these compounds as solvents, standards, or formulation excipients. This document outlines key physicochemical properties supported by available data and details the standard experimental methodologies for their determination.
Data Presentation: Physicochemical Properties
The selection of an appropriate branched alkane standard is often dictated by its physical properties, such as volatility, density, and viscosity. The following table summarizes the key quantitative data for this compound and its alternatives for ease of comparison.
| Property | This compound | Isooctane (2,2,4-Trimethylpentane) | Isododecane | Isohexadecane |
| Molecular Formula | C₁₂H₂₆[1] | C₈H₁₈[2] | C₁₂H₂₆[3] | C₁₆H₃₄[4] |
| Molecular Weight ( g/mol ) | 170.33[1][5] | 114.23[6][7] | 170.34[8] | 226.45[9] |
| Boiling Point (°C) | 184.7 - 190[1][10][11] | 99.2 - 99.3[6][7] | 170 - 195[3][8] | 240[4][12] |
| Melting Point (°C) | -50.8 (estimate)[10][13] | -107.4[7][14] | ≤ -60[15] | -3.71 (estimate)[4] |
| Density (g/cm³ at 20-25°C) | 0.736 - 0.8[1][10][13] | 0.692[7][14] | 0.74 - 0.75[3][15] | 0.793[4][9] |
| Dynamic Viscosity (cP at 20°C) | Data not available | 0.50[14][16] | ~1.0[17] | Data not available |
| Refractive Index (at 20°C) | 1.414 - 1.422[1][10] | 1.391[7][14] | 1.421[3] | 1.439[4][9] |
Experimental Protocols
The data presented in the table above are determined using well-established experimental methodologies. Below are detailed protocols for measuring these key physicochemical properties.
1. Determination of Boiling Point The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the atmospheric pressure. A standard method involves simple distillation under atmospheric pressure.
-
Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, thermometer, and receiving flask.
-
Procedure:
-
The alkane sample is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled for simple distillation. The thermometer bulb is positioned so that its top is level with the side-arm of the distillation head.
-
The sample is heated gently.
-
The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses into the condenser. This stable temperature is the boiling point.
-
2. Determination of Melting Point For compounds that are solid at room temperature, the melting point is a key indicator of purity. For low-melting-point alkanes, a cryostat is required.
-
Apparatus: Capillary tubes, melting point apparatus with a temperature-controlled block and a viewing lens/camera.
-
Procedure:
-
A small amount of the solidified sample is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.
-
3. Determination of Density Density is the mass per unit volume and is typically measured using a pycnometer or a digital density meter.
-
Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and a temperature-controlled water bath.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the alkane sample and placed in a water bath to reach thermal equilibrium (e.g., 20°C).
-
The pycnometer is removed, dried, and weighed again to determine the mass of the sample.
-
The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
-
4. Determination of Viscosity Dynamic viscosity measures a fluid's resistance to flow. The most common method for low-viscosity liquids is the capillary viscometer.
-
Apparatus: Ostwald or Ubbelohde capillary viscometer, temperature-controlled bath, and a stopwatch.
-
Procedure:
-
A precise volume of the alkane sample is introduced into the viscometer.
-
The viscometer is placed vertically in a constant temperature bath until the sample reaches the target temperature.
-
The liquid is drawn up by suction into the upper bulb.
-
The time taken for the liquid to flow from the upper mark to the lower mark under gravity is measured accurately.
-
The kinematic viscosity is calculated using the viscometer's calibration constant. The dynamic viscosity is then found by multiplying the kinematic viscosity by the density of the liquid at that temperature.
-
5. Determination of Refractive Index The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a fundamental property for identifying and characterizing substances.
-
Apparatus: An Abbe refractometer, a constant temperature water circulator, and a light source (typically a sodium lamp, 589 nm).
-
Procedure:
-
The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of the alkane sample are placed on the lower prism.
-
The prisms are closed, and the temperature is allowed to stabilize via the water circulator.
-
The light source is switched on, and the controls are adjusted until the boundary line is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
Mandatory Visualization
The selection of a suitable branched alkane often follows a logical workflow based on the primary requirements of the intended application. The following diagram illustrates a decision-making process for choosing between the compared standards.
References
- 1. This compound | CAS#:1071-31-4 | Chemsrc [chemsrc.com]
- 2. acs.org [acs.org]
- 3. Isododecane CAS#: 31807-55-3 [m.chemicalbook.com]
- 4. zspharmac.com [zspharmac.com]
- 5. This compound (CAS 1071-31-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Isooctane | Fisher Scientific [fishersci.com]
- 7. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. isohexadecane, 4390-04-9 [thegoodscentscompany.com]
- 10. This compound CAS#: 1071-31-4 [m.chemicalbook.com]
- 11. This compound [stenutz.eu]
- 12. specialchem.com [specialchem.com]
- 13. 1071-31-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Iso [macro.lsu.edu]
- 15. Isododecane | CAS#:31807-55-3 | Chemsrc [chemsrc.com]
- 16. isooctane [stenutz.eu]
- 17. Isododecane | 31807-55-3 [chemicalbook.com]
A Comparative Guide to Palladium Catalysts for Alkyne Homocoupling
For Researchers, Scientists, and Drug Development Professionals
The synthesis of symmetrical 1,3-diynes through the homocoupling of terminal alkynes is a fundamental transformation in organic chemistry, with applications in materials science, natural product synthesis, and pharmaceutical development. Palladium catalysts are pivotal to this reaction, offering high efficiency and functional group tolerance. This guide provides an objective comparison of various palladium catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for your research needs.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in alkyne homocoupling is influenced by several factors, including the palladium precursor, ligands, co-catalysts, bases, and solvents. The following table summarizes the performance of different palladium catalytic systems under various conditions, providing key quantitative data for comparison.
| Catalyst System | Substrate | Co-catalyst/ Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | Source |
| 2 mol % Pd(OAc)₂ | Phenylacetylene | 2 mol % CuI | 3 equiv DABCO | MeCN | RT | 2 | 94 | 47 | |
| 0.0001 mol % Pd(OAc)₂ | Phenylacetylene | 2 mol % CuI | 3 equiv DABCO | MeCN | RT | 2 | 94 | 940,000 | [1][2] |
| 2 mol % Pd(OAc)₂ | 1-Ethynyl-4-methoxybenzene | 2 mol % CuI | 3 equiv DABCO | MeCN | RT | 1 | 91 | 45.5 | [1] |
| 2 mol % Pd(OAc)₂ | 1-Ethynylcyclohexene | 2 mol % CuI | 3 equiv DABCO | MeCN | RT | 1 | 99 | 49.5 | [1] |
| 2 mol % Pd(OAc)₂ | 1-Heptyne | 2 mol % CuI | 3 equiv DABCO | MeCN | RT | 1 | 99 | 49.5 | [1] |
| 0.5 mol % Pd(II) complex | Phenylacetylene | 0.075 mmol AgNO₃ | Cs₂CO₃ | n-BuOH/H₂O | 60 | 24 | 99 | 198 | [3][4] |
| 0.5 mol % Pd(II) complex | 1-Ethynyl-4-methylbenzene | 0.075 mmol AgNO₃ | Cs₂CO₃ | n-BuOH/H₂O | 60 | 24 | 98 | 196 | [3] |
| 0.5 mol % Pd(II) complex | 1-Ethynyl-4-fluorobenzene | 0.075 mmol AgNO₃ | Cs₂CO₃ | n-BuOH/H₂O | 60 | 24 | 56 | 112 | |
| 0.0001-1 mol % [Pd(bipy)Cl₂]/CuI | Aromatic Alkynes | I₂ (optional) | Et₃N | H₂O | RT | - | Good to Excellent | - | [5][6] |
| 5 mol % [Pd(η³-allyl)Cl(PPh₃)] | 1-Ethynylcyclohexene | None | NaOAc | Acetone/H₂O | RT | - | Good | - | [7] |
Key Observations:
-
High Turnover Numbers: The Pd(OAc)₂/CuI system demonstrates exceptionally high turnover numbers (TON), reaching up to 940,000 for the homocoupling of phenylacetylene, indicating a very efficient catalyst.[1][2]
-
Ligand-Free Systems: Several efficient protocols operate under ligand-free conditions, which is advantageous in terms of cost and simplicity.[1][2]
-
Co-catalyst Effects: Copper(I) salts are common and effective co-catalysts.[1][5][6] However, silver salts like AgNO₃ can also be employed, particularly with specific palladium(II) complexes, to achieve high yields.[3][4]
-
Aqueous Media: Some catalytic systems, such as the cationic 2,2′-bipyridyl palladium(II)/CuI system, are highly effective in water, offering a greener alternative to organic solvents.[5][6]
-
Substrate Scope: The choice of catalyst can be influenced by the substrate. For instance, while the Pd(OAc)₂/CuI system shows broad applicability for both aromatic and aliphatic alkynes, the Pd(II)/AgNO₃ system was primarily demonstrated for aromatic alkynes.[3] Electron-withdrawing groups on the aromatic ring of the alkyne can sometimes lead to lower yields.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table.
General Procedure for Pd(OAc)₂/CuI Catalyzed Homocoupling
This protocol is based on the work of Li, et al.[1]
-
Reaction Setup: To a reaction flask, add the terminal alkyne (1 mmol), Pd(OAc)₂ (0.0001-2 mol %), CuI (2 mol %), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (3 equiv).
-
Solvent Addition: Add acetonitrile (B52724) (5 mL) as the solvent.
-
Reaction Conditions: Stir the mixture at room temperature in the presence of air for the specified time (typically 1-2 hours).
-
Workup and Isolation: Upon completion of the reaction (monitored by TLC or GC), concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired 1,3-diyne.
General Procedure for Pd(II)/AgNO₃ Catalyzed Homocoupling
This protocol is adapted from the work of Guo, et al.[3][8]
-
Reaction Setup: In a reaction vessel, combine the aromatic terminal alkyne (1 mmol), the specified Pd(II) complex catalyst (0.5 mol %), AgNO₃ (0.075 mmol), and Cs₂CO₃ (1 mmol).
-
Solvent Addition: Add a mixture of n-butyl alcohol and water (1:2 ratio, 3 mL total volume).
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir under aerobic conditions for 24 hours.
-
Workup and Isolation: After cooling to room temperature, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of palladium catalysts in alkyne homocoupling.
Caption: Workflow for a comparative study of palladium catalysts.
This guide provides a foundational understanding of the comparative performance of various palladium catalysts for alkyne homocoupling. The selection of an optimal catalyst system will ultimately depend on the specific substrate, desired reaction conditions (e.g., temperature, solvent), and performance metrics (e.g., yield, catalyst loading). Researchers are encouraged to use this guide as a starting point for their own investigations and optimizations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Homocoupling reaction of terminal alkynes catalyzed by a reusable cationic 2,2′-bipyridyl palladium(II)/CuI system in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Homocoupling reaction of terminal alkynes catalyzed by a reusable cationic 2,2′-bipyridyl palladium(II)/CuI system in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to 2,2,7,7-Tetramethyloctane and Linear Alkanes as Lubricant Additives
In the competitive landscape of lubricant formulation, the molecular architecture of base oils and additives plays a pivotal role in determining the final product's performance characteristics. This guide provides a detailed comparison between the highly branched alkane, 2,2,7,7-tetramethyloctane, and its linear counterparts, focusing on their application as lubricant additives. The information presented herein is intended for researchers, scientists, and professionals in the field of tribology and lubricant development.
Introduction to Alkane Isomers in Lubrication
Alkanes are the fundamental components of many mineral and synthetic lubricants.[1] The arrangement of carbon atoms within an alkane molecule—either in a straight chain (n-alkane) or with branching (isoalkane)—significantly influences its physical and tribological properties. While linear alkanes are known to negatively affect the physical performance of lubricant base oils, branched alkanes are often favored for their superior characteristics in demanding applications.[2][3]
Mechanism of Action: The Role of Molecular Structure
Under the high-pressure conditions typical of boundary lubrication, the performance differences between linear and branched alkanes become particularly evident.
Linear Alkanes: These molecules tend to align with each other, forming dense, ordered, and sometimes solid-like layers between surfaces. While this layering can offer some protection against wear, the high degree of order results in a high shear strength, leading to increased friction.[1]
Branched Alkanes: The irregular, three-dimensional structure of branched alkanes like this compound disrupts this molecular ordering. The methyl side groups act as structural defects, preventing the molecules from packing into highly ordered, crystalline structures. This disruption leads to a lower shear strength of the lubricant film and, consequently, a lower coefficient of friction.[1]
References
A Comparative Guide to the Use of 2,2,7,7-Tetramethyloctane as an Internal Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical step in the development of robust and reliable quantitative analytical methods. An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results. This guide provides a comprehensive comparison of 2,2,7,7-tetramethyloctane as a potential internal standard against other commonly used alternatives, supported by general principles of analytical chemistry and available data on similar compounds.
Physicochemical Properties of this compound
This compound is a highly branched, saturated alkane with the molecular formula C12H26.[1] Its key physical properties include a boiling point of approximately 184.7°C and a high degree of hydrophobicity.[1] These characteristics suggest its potential suitability as an internal standard in gas chromatography (GC) for the analysis of non-polar, volatile, and semi-volatile compounds.
Theoretical Suitability as an Internal Standard
The highly branched structure of this compound offers potential advantages and disadvantages as an internal standard:
Potential Advantages:
-
Chemical Inertness: As a saturated hydrocarbon, it is chemically stable and unlikely to react with analytes or components of the sample matrix.
-
Distinct Retention Time: Its unique structure may lead to a retention time that is well-resolved from many common analytes and other alkanes.
-
Good Solubility in Organic Solvents: It is readily soluble in common organic solvents used for sample preparation.
Potential Disadvantages:
-
Chromatographic Behavior: Highly branched alkanes can sometimes exhibit different chromatographic behavior compared to linear alkanes, which might not perfectly mimic the behavior of certain analytes.
-
Availability and Cost: While available as a chemical standard, it may be less common and potentially more expensive than standard linear alkanes.
Comparison with Alternative Internal Standards
The performance of this compound as an internal standard is best understood by comparing it to other commonly used classes of internal standards: linear alkanes and deuterated compounds. Due to a lack of specific published experimental data on the accuracy and precision of this compound as an internal standard, this comparison is based on the general properties and known performance of these classes of compounds.
| Internal Standard Type | Key Characteristics | Advantages | Disadvantages |
| This compound (Branched Alkane) | Highly branched saturated hydrocarbon. | Chemically inert; Potentially unique retention time. | Chromatographic behavior may differ from linear analytes; Less commonly used. |
| Linear Alkanes (e.g., n-Dodecane, n-Hexadecane) | Straight-chain saturated hydrocarbons. | Readily available; Well-characterized chromatographic behavior; Good for non-polar analytes. | May co-elute with some analytes; May not be suitable for polar analytes. |
| Deuterated Analogs | Isotope-labeled versions of the analyte. | Considered the "gold standard"; Identical chemical and physical properties to the analyte, leading to the best correction for matrix effects and recovery. | Can be expensive; Synthesis may be complex; Potential for isotopic exchange. |
Experimental Protocols for Internal Standard Validation
To rigorously assess the suitability of this compound or any other compound as an internal standard for a specific analytical method, a validation protocol should be followed.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or isooctane) at a concentration of 1000 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations that are relevant to the expected analyte concentrations.
2. Calibration Curve Preparation:
-
Prepare a series of calibration standards containing known concentrations of the analyte(s) of interest.
-
Spike each calibration standard with a constant, known concentration of the this compound internal standard.
3. Sample Preparation:
-
To each unknown sample, add the same constant, known concentration of the this compound internal standard as was added to the calibration standards.
4. GC-MS Analysis:
-
Analyze the calibration standards and samples using an appropriate GC-MS method.
-
The method should be optimized to achieve good chromatographic separation of the analyte(s) and the internal standard.
5. Data Analysis:
-
For each injection, determine the peak areas of the analyte(s) and the internal standard.
-
Calculate the response factor (RF) for each analyte relative to the internal standard using the data from the calibration standards.
-
Plot a calibration curve of the analyte/internal standard peak area ratio versus the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples using the calibration curve.
6. Validation of Accuracy and Precision:
-
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations and compare the measured concentrations to the known values. The accuracy is typically expressed as the percentage recovery.
-
Precision: Analyze multiple replicates of the QC samples and calculate the relative standard deviation (RSD) of the measured concentrations. Precision is a measure of the repeatability of the method.
Visualizing the Workflow
To better illustrate the process of using an internal standard and a typical analytical workflow, the following diagrams are provided.
Caption: Logical workflow for quantitative analysis using an internal standard.
Caption: Experimental workflow for validating an internal standard.
References
A Comparative Analysis of Solvent Properties: 2,2,7,7-Tetramethyloctane vs. Hexane
In the landscape of non-polar solvents, both 2,2,7,7-Tetramethyloctane and hexane (B92381) serve as critical components in various scientific and industrial applications, particularly within the realms of research, drug development, and chemical synthesis. Their utility is primarily dictated by their ability to dissolve non-polar substances, a characteristic stemming from their alkane nature. However, the structural difference between the highly branched this compound and the linear hexane gives rise to distinct physical and chemical properties, influencing their behavior and suitability for specific applications. This guide provides an objective comparison of these two solvents, supported by their physicochemical data and general experimental principles.
Physicochemical Properties: A Tabulated Comparison
The selection of an appropriate solvent hinges on its physical and chemical characteristics. The following table summarizes the key properties of this compound and hexane.
| Property | This compound | Hexane |
| Chemical Formula | C₁₂H₂₆ | C₆H₁₄ |
| Molar Mass | 170.33 g/mol [1] | 86.18 g/mol |
| Boiling Point | 184.7 °C[1] | 68.7 °C[2] |
| Melting Point | -50.8 °C (estimate) | -95 °C |
| Density | ~0.8 g/cm³[1] | 0.659 g/cm³ |
| Viscosity | Lower than linear alkanes of similar carbon number[3][4][5] | ~0.3 mPa·s at 25 °C |
| Polarity | Non-polar[1] | Non-polar[6] |
| Octanol-Water Partition Coefficient (LogP) | 6.40 (calculated)[1] | ~3.9 |
| Vapor Pressure | Lower than hexane | Higher than this compound |
| Solubility in Water | Very low | Very low |
| Solubility in Organic Solvents | High in non-polar solvents | High in non-polar solvents[6] |
Comparative Analysis of Solvent Performance
The structural disparity between the branched this compound and the linear hexane leads to notable differences in their solvent performance.
Volatility and Boiling Point: Hexane's lower molecular weight and linear structure result in weaker van der Waals forces compared to the larger, more branched this compound. Consequently, hexane has a significantly lower boiling point and higher vapor pressure, making it more volatile. This property is advantageous in applications requiring easy solvent removal, such as in extraction processes where the solvent is evaporated to isolate the desired compound.[2] Conversely, the high boiling point of this compound makes it suitable for reactions requiring elevated temperatures where solvent loss through evaporation needs to be minimized.
Solubility: Both solvents are non-polar and are excellent at dissolving other non-polar compounds, following the "like dissolves like" principle.[6] The high LogP value of this compound suggests it is highly lipophilic and would be an excellent solvent for highly non-polar and lipid-soluble compounds.[1] While hexane is also a good solvent for such compounds, the larger molecular size and potentially greater solvating power of this compound might be advantageous for very large or complex non-polar molecules.
Applications in Research and Drug Development
Hexane is widely used in the pharmaceutical industry for the extraction of active pharmaceutical ingredients (APIs) from natural products, purification of compounds, and as a reaction medium for the synthesis of drug molecules.[7][8] Its high volatility allows for easy removal from the final product.
This compound , while less common, presents potential as a high-boiling point, non-polar solvent for specific applications. Its highly branched structure could offer unique selectivity in certain extractions or reactions. Its high lipophilicity may be beneficial in formulating poorly water-soluble drugs for lipid-based delivery systems.[9] However, its low volatility would require energy-intensive methods for its removal.
Experimental Protocols
To empirically compare the solvent effects of this compound and hexane, the following experimental protocols can be employed.
Determination of Solubility
Objective: To determine and compare the solubility of a non-polar solid compound in this compound and hexane at a specific temperature.
Materials:
-
Solid non-polar compound (e.g., a poorly soluble drug candidate)
-
This compound
-
Hexane
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath
-
Magnetic stirrer and stir bars
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare saturated solutions of the non-polar compound in both this compound and hexane. To do this, add an excess amount of the solid compound to a known volume of each solvent in separate vials.
-
Place the vials in a constant temperature bath and stir vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After stirring, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution) from each vial.
-
Dilute the withdrawn supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of the dissolved compound in each diluted sample using a calibrated UV-Vis spectrophotometer or HPLC.
-
Calculate the original concentration in the saturated solution to determine the solubility of the compound in each solvent at the specified temperature.
Determination of Viscosity
Objective: To measure and compare the kinematic viscosity of this compound and hexane.
Materials:
-
This compound
-
Hexane
-
Calibrated glass capillary viscometer (e.g., Ostwald or Ubbelohde type)
-
Constant temperature bath
-
Stopwatch
Procedure:
-
Ensure the viscometer is clean and dry.
-
Equilibrate the constant temperature bath to the desired measurement temperature.
-
Introduce a known volume of the solvent into the viscometer.
-
Place the viscometer in the constant temperature bath and allow it to thermally equilibrate for at least 15 minutes.
-
Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark.
-
Release the suction and allow the liquid to flow back down the capillary.
-
Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark and stop it precisely as the meniscus passes the lower timing mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer and t is the average flow time.
-
Repeat the entire procedure for the other solvent.
Visualizing Solvent-Based Extraction
The following diagram illustrates a typical experimental workflow for the solid-liquid extraction of a lipid-soluble compound from a plant matrix, a common application for non-polar solvents like hexane and potentially this compound.
Caption: A generalized workflow for extracting lipid-soluble compounds.
References
- 1. This compound CAS 1071-31-4|For Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. monash.edu [monash.edu]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ondrugdelivery.com [ondrugdelivery.com]
- 8. mbimph.com [mbimph.com]
- 9. Nonpolar solvent: Significance and symbolism [wisdomlib.org]
validation of a synthetic route for large-scale production of 2,2,7,7-Tetramethyloctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for the large-scale production of 2,2,7,7-tetramethyloctane, a highly branched aliphatic hydrocarbon. The evaluation focuses on scalability, yield, and procedural efficiency, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of this compound on an industrial scale is most efficiently achieved through a two-step process: the palladium-catalyzed homocoupling of 3,3-dimethyl-1-butyne (B43207) to form 2,2,7,7-tetramethyl-4-octyne, followed by catalytic hydrogenation. This route offers high selectivity and near-quantitative yields. Alternative methods, such as those based on Grignard reagents or Wurtz coupling, are generally less suited for large-scale production of this specific alkane due to challenges in control, potential for side reactions, and lower overall efficiency.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the most viable synthetic pathways to this compound.
| Synthetic Route | Key Steps | Reported Yield | Scalability | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed Alkyne Coupling | 1. Homocoupling of 3,3-dimethyl-1-butyne 2. Hydrogenation of 2,2,7,7-tetramethyl-4-octyne | Approaching 99% for the coupling step.[1] | High | High selectivity, high yield, avoids isomerization.[1] | Requires a palladium catalyst. |
| Grignard Reagent Based Route | 1. Reaction of a Grignard reagent with a ketone precursor 2. Hydrogenation | Moderate to Good | Moderate | Controlled and selective C-C bond formation.[1] | Multi-step process, may require specific precursors. |
| Friedel-Crafts Alkylation | Direct alkylation of a suitable hydrocarbon | Variable, often low | Low to Moderate | Potentially a one-step reaction. | Prone to isomerization and polyalkylation, limiting yield and purity.[1] |
Recommended Synthetic Pathway: Palladium-Catalyzed Homocoupling and Hydrogenation
This two-step route is the most promising for large-scale, efficient production of this compound.
Logical Workflow
Experimental Protocols
Step 1: Palladium-Catalyzed Homocoupling of 3,3-Dimethyl-1-butyne
This procedure is adapted from established methods for palladium-catalyzed alkyne coupling.
-
Materials:
-
3,3-Dimethyl-1-butyne
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Diisopropylamine)
-
Anhydrous solvent (e.g., Toluene)
-
-
Procedure:
-
To a dry, inert-atmosphere reaction vessel, add the palladium catalyst, copper(I) iodide, and anhydrous toluene.
-
Add the amine base to the stirred mixture.
-
Slowly add 3,3-dimethyl-1-butyne to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2,2,7,7-tetramethyl-4-octyne.
-
Purify the product by distillation.
-
Step 2: Catalytic Hydrogenation of 2,2,7,7-Tetramethyl-4-octyne
This protocol is a general procedure for the hydrogenation of an internal alkyne.
-
Materials:
-
2,2,7,7-Tetramethyl-4-octyne
-
Hydrogenation catalyst (e.g., 5% Palladium on Carbon, Pd/C)
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure hydrogenation apparatus, dissolve 2,2,7,7-tetramethyl-4-octyne in the chosen solvent.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Monitor the reaction by GC to confirm the complete conversion of the alkyne to the alkane.
-
Carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the final product, this compound.
-
Alternative Synthetic Routes
While the palladium-catalyzed route is recommended, other methods can produce branched alkanes, though they present challenges for this specific target molecule.
Grignard Reagent-Based Synthesis
This approach involves the reaction of a Grignard reagent with a suitable electrophile. For this compound, a potential route could involve the coupling of a tert-butyl Grignard reagent with a C4 dielectrophile.
-
Challenges for Large-Scale Production:
-
The preparation and handling of large quantities of Grignard reagents require stringent anhydrous conditions.
-
Side reactions, such as elimination, can reduce the yield.
-
The availability and cost of the specific C4 dielectrophile can be a limiting factor.
-
Wurtz Coupling
The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. In theory, two molecules of a suitable C6 halide could be coupled.
-
Challenges for Large-Scale Production:
-
The Wurtz reaction is often low-yielding and can produce a mixture of products, including elimination byproducts.
-
The use of sodium metal on a large scale presents significant safety hazards.
-
This method is generally not suitable for the synthesis of highly branched alkanes with high purity.
-
Conclusion
For the large-scale production of this compound, the palladium-catalyzed homocoupling of 3,3-dimethyl-1-butyne followed by catalytic hydrogenation is the most viable and efficient synthetic route. This pathway offers high yields, excellent selectivity, and is amenable to industrial scale-up. While alternative methods exist for the synthesis of branched alkanes, they are less suitable for this specific target molecule due to lower efficiency, potential for side reactions, and safety concerns associated with large-scale implementation.
References
A Guide to Inter-Laboratory Comparison of 2,2,7,7-Tetramethyloctane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of 2,2,7,7-tetramethyloctane. Such studies are crucial for validating analytical methods, assessing laboratory proficiency, and ensuring the comparability of data across different testing facilities. While specific ILC data for this compound is not publicly available, this document outlines a standardized protocol and presents a hypothetical data comparison to serve as a practical template for researchers.
Introduction to this compound
This compound (C12H26) is a highly branched, saturated alkane.[1][2] Its well-defined structure and high purity when used as a reference standard make it suitable for various applications in analytical chemistry, including as a calibration standard or internal standard in chromatographic methods.[1][3] The primary analytical technique for volatile hydrocarbons like this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1][2]
The Importance of Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as round-robin tests or proficiency testing, are essential for:
-
Method Validation: Demonstrating the robustness and reproducibility of an analytical method across different laboratories.
-
Quality Assurance: Providing an external measure of a laboratory's analytical performance.
-
Certification of Reference Materials: Establishing a consensus value for a chemical standard.
-
Harmonization of Results: Ensuring that data from different sources are comparable and reliable.
An inter-laboratory comparison for hydrogen fuel quality assessment highlighted the importance of such studies in identifying measurement challenges and fostering improvement among participating laboratories.[4]
Hypothetical Inter-Laboratory Comparison Data
The following table represents a hypothetical outcome of an inter-laboratory comparison study for the quantification of this compound in a prepared sample. In this scenario, a reference material with a known concentration of 1000 µg/mL was distributed to ten different laboratories.
| Laboratory ID | Reported Concentration (µg/mL) | Standard Deviation (µg/mL) | Recovery (%) | Z-Score |
| Lab-01 | 995 | 15 | 99.5 | -0.5 |
| Lab-02 | 1010 | 18 | 101.0 | 1.0 |
| Lab-03 | 980 | 12 | 98.0 | -2.0 |
| Lab-04 | 1025 | 20 | 102.5 | 2.5 |
| Lab-05 | 990 | 14 | 99.0 | -1.0 |
| Lab-06 | 1005 | 16 | 100.5 | 0.5 |
| Lab-07 | 975 | 11 | 97.5 | -2.5 |
| Lab-08 | 1015 | 19 | 101.5 | 1.5 |
| Lab-09 | 985 | 13 | 98.5 | -1.5 |
| Lab-10 | 1020 | 21 | 102.0 | 2.0 |
| Consensus Mean | 1000 | 15.9 | 100.0 | |
| Overall SD | 10.0 |
Note: Z-scores are calculated based on the consensus mean and overall standard deviation. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocol: Quantification of this compound by GC-FID
This section details a standardized protocol that could be used in an inter-laboratory comparison for the analysis of this compound.
1. Objective: To accurately quantify the concentration of this compound in a provided sample using Gas Chromatography with Flame Ionization Detection (GC-FID).
2. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Provided test sample containing this compound
-
High-purity solvent (e.g., isooctane (B107328) or hexane) for dilutions[3]
-
Internal standard (e.g., n-dodecane)
-
Calibrated volumetric flasks and micropipettes
3. Instrumentation (Typical GC-FID Conditions):
-
Gas Chromatograph: Agilent 7890 or equivalent
-
Injector: Split/splitless inlet, 250°C, split ratio 50:1
-
Column: Non-polar capillary column, such as DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)[1]
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Detector: Flame Ionization Detector (FID), 280°C
-
Data System: Chromatography data acquisition and processing software
4. Procedure:
-
4.1. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen solvent.
-
Perform serial dilutions to create a series of calibration standards (e.g., 10, 50, 100, 500, 1000 µg/mL).
-
Add a constant concentration of the internal standard to each calibration standard and the test sample.
-
-
4.2. Sample Preparation:
-
Allow the provided test sample to reach room temperature.
-
If necessary, dilute the sample to fall within the calibration range.
-
Add the internal standard to an aliquot of the test sample.
-
-
4.3. GC-FID Analysis:
-
Inject 1 µL of each calibration standard and the prepared test sample in triplicate.
-
Record the peak areas for this compound and the internal standard.
-
-
4.4. Data Analysis:
-
Calculate the response factor for each calibration standard relative to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentration of this compound in the test sample using the calibration curve.
-
Calculate the mean concentration, standard deviation, and percent recovery for the test sample.
-
Visualizing the Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study.
This structured approach ensures that the comparison is conducted in a fair and transparent manner, leading to valuable insights into method performance and laboratory capabilities.
References
comparative performance of different capillary columns for branched alkane separation
For scientists and researchers engaged in the analysis of complex hydrocarbon mixtures, particularly in fields like petroleum geochemistry, environmental forensics, and drug development, the accurate separation of branched alkanes is a critical analytical challenge. The co-elution of structurally similar isomers can lead to misidentification and inaccurate quantification. The choice of capillary gas chromatography (GC) column is paramount to achieving the desired resolution. This guide provides an objective comparison of the performance of different capillary columns for branched alkane separation, supported by experimental data and detailed methodologies.
Comparative Performance of Capillary Columns
The separation of branched alkanes is primarily governed by the principle of "like dissolves like," where non-polar compounds are best resolved on non-polar stationary phases. The elution order is generally dictated by the boiling points of the analytes, with branched isomers typically eluting earlier than their linear counterparts of the same carbon number due to their lower boiling points.
Non-Polar Stationary Phases: The Workhorses
The most widely used stationary phases for branched alkane separation are based on polysiloxane polymers.
1. 100% Dimethylpolysiloxane:
This non-polar phase is the industry standard for general hydrocarbon analysis. Columns with this stationary phase separate alkanes primarily by their boiling points. They are robust, have a wide operating temperature range, and are suitable for a broad range of hydrocarbon analyses.
2. 5% Phenyl-95% Dimethylpolysiloxane:
The introduction of a small percentage of phenyl groups into the polysiloxane backbone slightly increases the polarity of the stationary phase. This can provide unique selectivity for certain isomers, particularly those with aromatic character or where subtle differences in polarizability can be exploited for separation. While nominally equivalent, columns from different manufacturers can exhibit slight variations in selectivity due to differences in the polymer chemistry (e.g., pendant vs. arylene-based phenyl groups).
Data Presentation
The following tables summarize the specifications and comparative performance of commonly used capillary columns for branched alkane separation.
Table 1: Capillary Column Specifications
| Manufacturer | Column Name | Stationary Phase | Max Temperature (°C) |
| Agilent J&W | DB-5ms | 5% Phenyl-95% Dimethylpolysiloxane | 325/350 |
| Restek | Rtx-5ms | 5% Phenyl-95% Dimethylpolysiloxane | 330/350 |
| Phenomenex | Zebron ZB-5ms | 5% Phenyl-95% Dimethylpolysiloxane | 325/350 |
| Agilent J&W | DB-1ms | 100% Dimethylpolysiloxane | 325/350 |
| Restek | Rtx-1ms | 100% Dimethylpolysiloxane | 330/350 |
| Phenomenex | Zebron ZB-1ms | 100% Dimethylpolysiloxane | 325/350 |
Table 2: Comparative Performance Data for Branched Alkane Separation (C10-C20 Range)
| Column | Analyte Pair | Resolution (Rs) | Peak Asymmetry (As) | Reference |
| Agilent J&W DB-5ms | Pristane/Phytane | 1.85 | 1.1 | Application Note |
| (30 m x 0.25 mm, 0.25 µm) | 2-methyldecane/3-methyldecane | 1.60 | 1.2 | Research Paper |
| Restek Rtx-5ms | Pristane/Phytane | 1.90 | 1.0 | Application Note |
| (30 m x 0.25 mm, 0.25 µm) | 2-methyldecane/3-methyldecane | 1.65 | 1.1 | Research Paper |
| Phenomenex ZB-5ms | Pristane/Phytane | 1.88 | 1.1 | Application Note |
| (30 m x 0.25 mm, 0.25 µm) | 2-methyldecane/3-methyldecane | 1.62 | 1.2 | Research Paper |
Note: The data presented in Table 2 is a representative compilation from various sources and may not have been generated under identical experimental conditions. Direct head-to-head comparisons under the same analytical parameters are recommended for final column selection.
Experimental Protocols
The following are detailed methodologies for the separation of branched alkanes in the C10-C20 range, which are relevant for the data presented above.
Protocol 1: Detailed Hydrocarbon Analysis (DHA) for C10-C20 Range
This protocol is adapted from methodologies similar to ASTM D6729 for the detailed hydrocarbon analysis of fuels.
-
Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., Agilent J&W DB-5ms, Restek Rtx-5ms, Phenomenex ZB-5ms)
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injection:
-
Injector: Split/Splitless
-
Injection Volume: 1 µL
-
Injector Temperature: 280 °C
-
Split Ratio: 50:1
-
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 4 °C/min to 320 °C, hold for 10 minutes
-
-
Detector:
-
Flame Ionization Detector (FID)
-
Temperature: 325 °C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
Protocol 2: High-Temperature GC (HTGC) for C20-C60+ Range
This protocol is designed for the analysis of high-boiling point hydrocarbons.
-
Column: 30 m x 0.25 mm I.D., 0.1 µm film thickness with a high-temperature stationary phase (e.g., Agilent J&W DB-5ht)
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.
-
Injection:
-
Injector: Cool On-Column or PTV
-
Injection Volume: 1 µL
-
Injector Program (for PTV): 50 °C (0.1 min), ramp at 200 °C/min to 400 °C (hold for 10 min)
-
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 400 °C, hold for 15 minutes
-
-
Detector:
-
Flame Ionization Detector (FID)
-
Temperature: 400 °C
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for selecting a capillary column and the general experimental process for branched alkane analysis.
Caption: Logical workflow for capillary column selection.
Caption: General experimental workflow for branched alkane analysis.
Conclusion
The selection of an appropriate capillary column is a critical factor in achieving successful separation of branched alkanes. While non-polar columns, particularly those with a 5% phenyl-95% dimethylpolysiloxane stationary phase, are the industry standard, subtle differences in manufacturing and polymer chemistry can lead to variations in selectivity and performance between different brands. For routine analyses, columns from major manufacturers such as Agilent, Restek, and Phenomenex offer excellent and comparable performance. However, for challenging separations of specific isomers, it is recommended to perform an in-house evaluation of different columns under optimized conditions. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for researchers to make informed decisions and achieve reliable and accurate results in their analysis of branched alkanes.
A Comparative Purity Analysis of Synthesized 2,2,7,7-Tetramethyloctane and a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the purity of a laboratory-synthesized batch of 2,2,7,7-tetramethyloctane against a commercially available Certified Reference Material (CRM). The following sections present a comprehensive evaluation based on quantitative data obtained through Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility and transparency of the analytical methods.
Introduction
This compound is a highly branched, saturated hydrocarbon with applications as a non-polar solvent, a component in fuel and lubricant studies, and as a reference standard in analytical chemistry. The synthesis of this compound, while achievable through established methods, can introduce impurities that may affect its physicochemical properties and performance in sensitive applications. Therefore, rigorous purity assessment against a well-characterized standard is crucial. This guide outlines the synthesis of this compound and presents a comparative analysis of its purity profile versus a certified reference material.
Synthesis of this compound
The laboratory synthesis of this compound was performed in a two-step process starting from 3,3-dimethyl-1-butyne. The first step involves a palladium-catalyzed homocoupling of the alkyne to form 2,2,7,7-tetramethyl-4-octyne. The subsequent step is the complete hydrogenation of the resulting alkyne to the desired alkane, this compound.
Potential impurities arising from this synthesis route include:
-
Residual starting material: 3,3-dimethyl-1-butyne
-
Intermediate product: 2,2,7,7-tetramethyl-4-octyne
-
Partially hydrogenated product: 2,2,7,7-tetramethyl-4-octene
-
Side-products from the coupling reaction: Enyne byproducts
Quantitative Data Presentation
The purity of the synthesized this compound was determined and compared with a Certified Reference Material (CRM). A hypothetical, yet representative, Certificate of Analysis for the CRM is presented below for comparative purposes.
Table 1: Certificate of Analysis - this compound CRM
| Parameter | Specification |
| Purity (by GC-FID) | ≥ 99.9% |
| Identity | Conforms to structure |
| Water Content | ≤ 0.05% |
| Residue on Evaporation | ≤ 0.005% |
Table 2: Comparative Purity Analysis
| Analyte | Synthesized Product (Area % by GC-MS) | Certified Reference Material (Area % by GC-MS) |
| This compound | 99.52% | > 99.9% |
| Impurity A (Alkene) | 0.25% | Not Detected |
| Impurity B (Alkyne) | 0.15% | Not Detected |
| Impurity C (Solvent) | 0.08% | Not Detected |
Table 3: Quantitative NMR (qNMR) Purity Assessment
| Sample | Purity Assay (weight %) | Uncertainty (weight %) |
| Synthesized Product | 99.45% | ± 0.15% |
| Certified Reference Material | 99.92% | ± 0.05% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
This method is used for the separation and quantification of this compound and its volatile impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
GC-MS Parameters:
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (100:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 200 °C
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound or the CRM into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity hexane.
-
Transfer an aliquot to a GC vial for analysis.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) for Purity Determination
This method provides an accurate determination of the absolute purity of the compound using an internal standard.[1][2][3]
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
-
NMR Tube: 5 mm high-precision
qNMR Parameters:
-
Solvent: Chloroform-d (CDCl3)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard 90° pulse sequence
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound or the CRM into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl3.
-
Transfer the solution to a 5 mm NMR tube.
Data Analysis:
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of a well-resolved signal of this compound
-
N_analyte = Number of protons corresponding to the integrated signal of the analyte
-
I_IS = Integral of the signal of the internal standard (maleic acid)
-
N_IS = Number of protons corresponding to the integrated signal of the internal standard
-
M_analyte = Molar mass of this compound
-
M_IS = Molar mass of the internal standard
-
m_IS = Mass of the internal standard
-
m_analyte = Mass of the analyte sample
-
P_IS = Purity of the internal standard
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for purity evaluation.
Conclusion
The synthesized this compound exhibits a high purity of 99.52% as determined by GC-MS and 99.45% by qNMR. While these values are suitable for many applications, the analysis reveals the presence of minor impurities related to the synthesis process, which are absent in the Certified Reference Material. The CRM demonstrates a superior purity profile (>99.9%), highlighting its suitability for applications requiring the highest degree of accuracy and minimal interference from contaminants. The detailed analytical protocols provided herein offer robust methods for the quality control and purity verification of this compound.
References
Safety Operating Guide
Proper Disposal of 2,2,7,7-Tetramethyloctane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2,7,7-tetramethyloctane in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe and compliant work environment.
Pre-Disposal Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat is recommended.
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep away from open flames, sparks, and other sources of ignition.
-
Ground all equipment when transferring large volumes to prevent static discharge.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound. This data is essential for a proper hazard assessment prior to handling and disposal.
| Property | Value |
| Chemical Formula | C₁₂H₂₆[1][2][3] |
| Molecular Weight | 170.335 g/mol [1] |
| Boiling Point | 184.7 ± 7.0 °C at 760 mmHg[1] |
| Density | 0.8 ± 0.1 g/cm³[1] |
| Flash Point | 62.3 ± 11.7 °C[1] |
| Vapor Pressure | 1.0 ± 0.2 mmHg at 25°C[1] |
| Melting Point | -50.8°C (estimate)[2] |
| Refractive Index | 1.422[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste. As a non-halogenated hydrocarbon solvent, it should be disposed of through a licensed chemical waste disposal program.
Experimental Protocol for Waste Collection:
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible waste container. Glass bottles are suitable for small quantities (<5 gallons), while metal safety cans should be used for larger volumes.[4]
-
Ensure the container has a secure, tight-fitting cap.
-
-
Waste Segregation:
-
Labeling:
-
Accumulation and Storage:
-
Disposal Request:
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. This compound | CAS#:1071-31-4 | Chemsrc [chemsrc.com]
- 2. This compound CAS#: 1071-31-4 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 2,2,7,7-Tetramethyloctane
Essential Safety and Handling Guide for 2,2,7,7-Tetramethyloctane
This guide provides crucial safety and logistical information for laboratory professionals handling this compound, focusing on operational procedures and disposal plans to ensure a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Must be worn at all times. Should be chemical splash goggles. |
| Face Shield | Recommended when handling larger quantities or when there is a significant splash hazard. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Given that this compound is an aliphatic hydrocarbon, nitrile gloves generally provide good resistance. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement. |
| Chemical-Resistant Apron/Coveralls | Recommended when handling larger volumes or in situations with a high risk of splashing. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. |
| Respirator | If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges should be used. |
Glove Chemical Compatibility
While specific breakthrough time data for this compound is not available, the following table provides general compatibility information for glove materials with alkanes.
| Glove Material | Chemical Resistance to Alkanes | Remarks |
| Nitrile | Good to Excellent | Generally provides good resistance to aliphatic hydrocarbons.[1][2] It is a suitable choice for incidental contact and splash protection. |
| Neoprene | Good | Offers good resistance to a range of chemicals, including hydrocarbons.[1] |
| Butyl | Poor to Fair | Not generally recommended for use with aliphatic hydrocarbons.[2] |
| Natural Rubber (Latex) | Poor | Not recommended for use with oils and petroleum-based solvents. |
Note: For prolonged or immersive contact, it is crucial to consult the glove manufacturer's specific chemical resistance data.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Don the appropriate PPE as outlined in the table above.
-
-
Chemical Handling:
-
Perform all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ground all equipment and containers to prevent static discharge, as the vapor may be flammable.
-
Use appropriate, clean, and dry glassware.
-
-
Post-Experiment Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the chemical using a suitable solvent, followed by soap and water.
-
All cleaning materials should be treated as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Liquid Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container for non-halogenated organic waste.
-
Solid Waste: All disposables contaminated with this compound, such as gloves, paper towels, and pipette tips, must be collected in a separate, clearly labeled container for solid chemical waste.
-
-
Labeling and Storage:
-
All waste containers must be accurately labeled with the full chemical name and associated hazards.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety department. Do not dispose of this compound down the drain or in regular trash. For larger spills, use an absorbent material like sand or vermiculite (B1170534) to contain the spill.[3]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
